Product packaging for Taletrectinib(Cat. No.:CAS No. 1505515-69-4)

Taletrectinib

Cat. No.: B607211
CAS No.: 1505515-69-4
M. Wt: 405.5 g/mol
InChI Key: HEVHTYMYEMEBPX-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Taletrectinib is a potent, orally bioavailable small molecule and next-generation kinase inhibitor designed for research into ROS1-positive and NTRK-positive cancers . Its primary research value lies in its high selectivity for ROS1 and tropomyosin receptor kinases (TRKA, TRKB, TRKC), and its ability to target key resistance mutations, such as ROS1 G2032R, which often arises after treatment with first-generation inhibitors . From a research perspective, this compound's mechanism of action involves binding to and inhibiting the activity of abnormal ROS1 and NTRK fusion proteins. By blocking these hyperactive signaling pathways, it disrupts processes of tumor cell proliferation and survival in preclinical models . Its strong central nervous system (CNS) activity also makes it a valuable compound for studying intracranial disease models . Chemically identified as C23H24FN5O, it has an average molecular weight of 405.477 g/mol . In vitro data indicates that this compound is primarily metabolized by CYP3A enzymes . This product is intended for non-clinical research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24FN5O B607211 Taletrectinib CAS No. 1505515-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVHTYMYEMEBPX-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505514-27-1
Record name Taletrectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALETRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Taletrectinib: A Comprehensive Technical Guide on its Molecular Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib, also known as AB-106 or DS-6051a, is a next-generation, orally available, and highly selective tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target receptor tyrosine kinases c-ros oncogene 1 (ROS1) and neurotrophic tyrosine receptor kinase (NTRK) types 1, 2, and 3.[1][3][4][5] Gene fusions involving ROS1 and NTRK are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6][7][8][9] this compound has demonstrated potent activity against wild-type ROS1 and NTRK, as well as against resistance mutations, such as the ROS1 G2032R solvent front mutation, which confers resistance to earlier-generation inhibitors like crizotinib.[2][3][10] This guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental data.

Molecular Structure and Chemical Properties

This compound is a synthetic organic small molecule.[2] Its chemical and physical properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine[1]
Chemical Formula C23H24FN5O[1][11]
CAS Number 1505514-27-1 (free base)[1][2][11][12]
1505515-69-4 (adipate salt)[4][11][12][13][14][15]
SMILES C--INVALID-LINK--C4=CC(=CC=C4)F">C@HN[1]
InChIKey HEVHTYMYEMEBPX-HZPDHXFCSA-N[1]
Physicochemical Properties
PropertyValue
Molecular Weight 405.5 g/mol [1][11]
Appearance White to off-white solid[8][15]
Solubility Insoluble in water and ethanol.[8] Soluble in DMSO (≥ 50 mg/mL), and various in vivo formulations using DMSO, PEG300, Tween-80, and saline or corn oil.[3][5][16]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[3][14] In cancers driven by ROS1 or NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to hyperactivation of downstream signaling pathways that promote uncontrolled cell proliferation and survival.[6][10][17]

This compound binds to the ATP-binding site of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation.[10][18] This blockade prevents the activation of key downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis (programmed cell death).[18][19] A key advantage of this compound is its ability to penetrate the central nervous system (CNS) and its efficacy against acquired resistance mutations, such as ROS1 G2032R, which are a common mechanism of failure for first-generation TKIs.[2][8][10][18]

Taletrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ROS1_NTRK ROS1 / NTRK Fusion Proteins PI3K PI3K ROS1_NTRK->PI3K MAPK RAS/RAF/MEK (MAPK Pathway) ROS1_NTRK->MAPK JAK JAK ROS1_NTRK->JAK This compound This compound This compound->ROS1_NTRK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis Experimental_Workflow start Start: Culture ROS1/NTRK Fusion-Positive Cell Lines (e.g., U-118-MG, HCC78, Ba/F3) seed Seed cells into multi-well plates start->seed treat Treat cells with serial dilutions of this compound (0.001 to 1000 nM) seed->treat incubate Incubate for specified duration (e.g., 2h for phospho-assay, 72h for viability) treat->incubate endpoint Select Endpoint incubate->endpoint phospho Phosphorylation Assay: Lyse cells, perform Western Blot or ELISA for p-ROS1 / p-NTRK endpoint->phospho  Phospho viability Viability Assay: Add viability reagent (e.g., CellTiter-Glo) and measure signal endpoint->viability Viability   analyze_phospho Analyze signal intensity to determine inhibition of autophosphorylation phospho->analyze_phospho analyze_viability Analyze signal to determine IC50 for cell growth inhibition viability->analyze_viability end End analyze_phospho->end analyze_viability->end

References

Taletrectinib's Target Selectivity Profile: A Deep Dive into ROS1 vs. NTRK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the target selectivity profile of this compound, with a specific focus on its differential activity against ROS1 and the NTRK family of kinases (NTRK1, NTRK2, and NTRK3). Understanding this selectivity is crucial for predicting both the efficacy and the potential adverse event profile of the drug.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against ROS1 and NTRK kinases has been quantified using biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

Table 1: Biochemical IC50 Values of this compound against ROS1 and NTRK Kinases

Kinase TargetThis compound IC50 (nM)Reference
ROS10.07[1]
NTRK1 (TrkA)1.26[1]
NTRK2 (TrkB)1.47[1]
NTRK3 (TrkC)0.18[1]

Table 2: Alternative Biochemical IC50 Values of this compound

Kinase TargetThis compound IC50 (nM)Reference
ROS10.207
NTRK10.622
NTRK22.28
NTRK30.98

Based on in vitro enzymatic assays, this compound demonstrates a significant selectivity for ROS1 over NTRK1 (TrkA) and NTRK2 (TrkB), with a reported ~20-fold higher potency for ROS1.[1] The selectivity over NTRK3 (TrkC) is less pronounced, at approximately 2.5-fold.[1] This enhanced selectivity for ROS1, particularly over TrkB, is hypothesized to contribute to a more favorable neurological safety profile compared to less selective TKIs.[2]

Signaling Pathways

To appreciate the impact of this compound's inhibitory action, it is essential to understand the downstream signaling cascades initiated by ROS1 and NTRK fusion proteins. Both receptor tyrosine kinases, when constitutively activated by a fusion event, trigger a network of pathways that promote cell proliferation, survival, and migration.

ROS1 Signaling Pathway

Oncogenic ROS1 fusions lead to the activation of several key downstream signaling pathways, including:

  • RAS-MAPK Pathway: Promotes cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

  • STAT3 Pathway: Involved in cell survival and proliferation.

  • VAV3 Guanine Nucleotide Exchange Factor Pathway: Plays a role in cell migration and invasion.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 GRB2 GRB2 ROS1->GRB2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK VAV3 VAV3 ROS1->VAV3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription VAV3->Transcription Actin Cytoskeleton Remodeling

ROS1 Signaling Pathway
NTRK Signaling Pathway

Similar to ROS1, NTRK fusions result in ligand-independent dimerization and constitutive kinase activity, activating the following primary signaling pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Drives cell proliferation and differentiation.

  • PI3K-AKT Pathway: Promotes cell survival and growth.

  • PLCG1 Pathway: Leads to the activation of Protein Kinase C (PKC).

NTRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus NTRK NTRK Fusion Protein SHC SHC NTRK->SHC FRS2 FRS2 NTRK->FRS2 PI3K PI3K NTRK->PI3K PLCG1 PLCG1 NTRK->PLCG1 GRB2 GRB2 SHC->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG1->PKC PKC->Transcription

NTRK Signaling Pathway

Experimental Protocols

The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. Below are representative methodologies for biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of this compound against purified ROS1 and NTRK kinases.

Materials:

  • Recombinant human ROS1, NTRK1, NTRK2, and NTRK3 kinase domains.

  • Kinase-specific peptide substrate.

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • This compound stock solution (in DMSO).

  • 96- or 384-well assay plates.

  • Filter paper or scintillation plates (for radiometric assays) or fluorescence plate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, combine the assay buffer, the respective kinase, and the kinase-specific peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto filter paper.

  • Detection:

    • Radiometric Assay: Wash the filter papers to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Measure the fluorescence signal, which is modulated by the phosphorylation of the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ Vehicle Control Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare Kinase, Substrate, and Buffer Mix Dispense_Reagents Dispense Reagent Mix into Assay Plate Prep_Reagents->Dispense_Reagents Dispense_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Measure_Signal Measure Signal (Radioactivity/Fluorescence) Terminate_Reaction->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Preclinical Evidence for Taletrectinib's Central Nervous System Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the central nervous system (CNS) penetration of Taletrectinib, a potent and selective next-generation ROS1 tyrosine kinase inhibitor (TKI). The data herein demonstrates this compound's ability to cross the blood-brain barrier and exert its therapeutic effects on intracranial tumors, a critical attribute for treating patients with brain metastases.

Quantitative Analysis of CNS Penetration

Preclinical pharmacokinetic studies have been instrumental in quantifying the extent of this compound's distribution into the brain parenchyma. The key metric for assessing CNS penetration is the brain-to-plasma concentration ratio (Kp).

Table 1: Brain-to-Plasma Concentration Ratio of this compound in Rats

Time Point (hours)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
1150600.40
42507783.11
82004502.25
2450260.52

Data derived from a study in rats following a single oral dose of 30 mg/kg. The brain-to-plasma ratio of this compound ranged from 0.40 to 3.11, and brain concentrations were still measurable at 24 hours post-dosing, indicating sustained penetration into the CNS[1].

Efficacy in Intracranial Tumor Models

This compound's ability to penetrate the CNS is further substantiated by its demonstrated efficacy in preclinical models of intracranial tumors. These studies are crucial for establishing a translatable link between CNS drug exposure and anti-tumor activity.

Table 2: Summary of Preclinical Efficacy in CNS Tumor Models

Model TypeKey FindingsReference
Orthotopic CNS Model of ROS1+ NSCLCShowed sustained brain penetration and improved survival versus vehicle or repotrectinib in rodents with intracranial patient-derived xenograft tumors.[2]
Intracranial NSCLC Xenograft ModelDemonstrated anticancer activity in an intracranial NSCLC xenograft model harboring a ROS1 fusion.[3]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are representative protocols for assessing CNS penetration and intracranial efficacy, based on established methodologies in the field.

In Vivo Pharmacokinetic Study for CNS Penetration

Objective: To determine the brain-to-plasma concentration ratio of this compound in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Drug Administration: A single oral gavage of this compound at a dose of 30 mg/kg, formulated in a suitable vehicle.

  • Sample Collection: At designated time points (e.g., 1, 4, 8, and 24 hours) post-dose, animals are anesthetized. Blood samples are collected via cardiac puncture into EDTA-containing tubes. Immediately following blood collection, animals are euthanized, and brains are harvested.

  • Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized.

  • Bioanalysis: this compound concentrations in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The brain-to-plasma ratio (Kp) is calculated for each time point by dividing the mean brain concentration (ng/g) by the mean plasma concentration (ng/mL).

Orthotopic Brain Tumor Model for Intracranial Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant model of brain metastasis.

Methodology:

  • Cell Line: A human non-small cell lung cancer (NSCLC) cell line with a ROS1 fusion (e.g., HCC78) is transduced to express a reporter gene such as luciferase for in vivo imaging.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a suspension of tumor cells (e.g., 250,000 cells in 5 µL) is injected into the brain parenchyma.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (e.g., IVIS imaging) and/or magnetic resonance imaging (MRI).

  • Treatment: Once tumors are established (as determined by imaging), mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Endpoints: The primary endpoint is overall survival. Secondary endpoints can include tumor growth inhibition (measured by imaging), and analysis of brain tissue at the end of the study for pharmacodynamic markers.

Visualizations

Experimental Workflow for Preclinical CNS Penetration Assessment

experimental_workflow cluster_pk_study Pharmacokinetic Study cluster_efficacy_study Intracranial Efficacy Study pk_admin This compound Administration (Oral Gavage in Rats) pk_sample Blood and Brain Sample Collection pk_admin->pk_sample pk_analysis LC-MS/MS Bioanalysis pk_sample->pk_analysis pk_ratio Brain-to-Plasma Ratio Calculation pk_analysis->pk_ratio efficacy_treat This compound Treatment pk_ratio->efficacy_treat Informs Dosing Strategy efficacy_implant Orthotopic Implantation of ROS1+ NSCLC Cells efficacy_monitor Tumor Growth Monitoring (Imaging) efficacy_implant->efficacy_monitor efficacy_monitor->efficacy_treat efficacy_endpoints Efficacy Assessment (Survival, Tumor Growth) efficacy_treat->efficacy_endpoints signaling_pathway cluster_outside cluster_membrane cluster_inside growth_factor Growth Factors (Ligand for ROS1) ros1 ROS1 Fusion Protein growth_factor->ros1 pi3k PI3K ros1->pi3k mapk MAPK/ERK ros1->mapk This compound This compound This compound->ros1 Inhibition akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation mapk->proliferation

References

The Role of Taletrectinib in Overcoming Crizotinib Resistance in ROS1+ Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) like crizotinib represents a significant clinical challenge in the management of ROS1 fusion-positive (ROS1+) non-small cell lung cancer (NSCLC). The most prevalent mechanism of resistance is the acquisition of secondary mutations in the ROS1 kinase domain, particularly the G2032R solvent front mutation, which sterically hinders crizotinib binding. Taletrectinib (Ibtrozi™) is a next-generation, potent, and selective ROS1/NTRK TKI designed to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the preclinical and clinical data demonstrating this compound's efficacy in crizotinib-resistant settings, details key experimental methodologies, and illustrates the underlying molecular interactions and signaling pathways.

Introduction: The Challenge of Crizotinib Resistance

ROS1 fusions are oncogenic drivers in approximately 1-2% of NSCLC cases, leading to constitutive activation of downstream signaling pathways like MAPK/ERK and PI3K/AKT, promoting tumor cell proliferation and survival.[1][2] Crizotinib, the first TKI approved for metastatic ROS1+ NSCLC, yields high initial response rates (ORR 72%) and a median progression-free survival (PFS) of about 19 months.[3][4] However, most patients eventually develop acquired resistance.[5]

Mechanisms of resistance are diverse, including:

  • On-target ROS1 kinase domain mutations: These are the most common, found in up to 38% of resistant cases.[4][6] The G2032R solvent front mutation is the most frequent, causing resistance through steric interference with drug binding.[7] Other mutations include D2033N and S1986F.[4]

  • Bypass signaling pathway activation: Upregulation of parallel pathways (e.g., EGFR, MET, KRAS) can circumvent ROS1 inhibition.[7]

  • Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can also contribute to resistance.[7]

This compound was specifically developed as a central nervous system (CNS)-active TKI with potent activity against wild-type ROS1 and, critically, against common crizotinib-resistant mutations like G2032R.[8][9]

Mechanism of Action and Preclinical Efficacy

This compound functions by binding to the ATP-binding site of the ROS1 kinase domain, inhibiting its phosphorylation and blocking downstream signaling.[2] Its molecular structure is designed to be effective against the G2032R mutation, which renders first-generation inhibitors like crizotinib and entrectinib ineffective.[2][5]

In Vitro Potency

Preclinical studies have established this compound's potent activity against both wild-type and mutated ROS1. In vitro kinase assays demonstrate that this compound inhibits ROS1 G2032R with significantly greater potency than crizotinib or entrectinib.[10] Cell-based assays using engineered Ba/F3 cells confirm this potent activity against the G2032R mutation.[4]

Table 1: Preclinical Potency (IC₅₀) of ROS1 TKIs

Compound ROS1 Fusion (Wild-Type) IC₅₀ (nM) ROS1 G2032R IC₅₀ (nM) Source
This compound 2.6 53.3 [4]
This compound Subnanomolar Subnanomolar (>400x more potent than crizotinib) [10]
Crizotinib Not specified Ineffective/Refractory [4]
Entrectinib Not specified Ineffective/Refractory [4]
Repotrectinib Not specified 23.1 [4]
Cabozantinib Not specified 17.5 [4]

Note: IC₅₀ values can vary based on specific assay conditions (e.g., ATP concentration, cell model).

Experimental Protocols

In Vitro Kinase Assays: The inhibitory activity of this compound is typically determined using enzymatic assays. Recombinant ROS1 kinase domain (both wild-type and mutant versions like G2032R) is incubated with a specific substrate and ATP. The ability of this compound, at varying concentrations, to block the phosphorylation of the substrate is measured, often via luminescence or radioactivity, to calculate the IC₅₀ value. Assays cited in the literature were performed in the presence of 10 μM ATP to simulate physiological conditions.[10]

Cell-Based Viability/Proliferation Assays: To assess the drug's effect in a cellular context, Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express specific ROS1 fusion proteins (e.g., CD74-ROS1) with or without resistance mutations. These cells are then treated with a range of TKI concentrations for a set period (e.g., 48-72 hours).[3][4] Cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The resulting dose-response curves are used to determine the IC₅₀ for cell proliferation.

In Vivo Tumor Models: The preclinical intracranial activity of this compound has been evaluated in orthotopic CNS models.[5] This involves intracranially implanting patient-derived xenograft (PDX) tumors harboring ROS1 fusions into immunocompromised rodents. Following tumor establishment, animals are treated with this compound, a vehicle control, or a comparator drug. Efficacy is assessed by measuring tumor burden (e.g., via bioluminescence imaging) and overall survival.[5] Such studies have shown that this compound achieves sustained brain penetration and improves survival compared to controls.[5]

G cluster_preclinical Preclinical Evaluation Workflow A Generate Cell Lines (e.g., Ba/F3 expressing ROS1 WT & G2032R) B In Vitro Kinase Assay (Determine enzymatic IC₅₀) A->B Test Compound C Cell Viability Assay (Determine cellular IC₅₀) A->C Test Compound D In Vivo Xenograft Models (e.g., Orthotopic CNS model) C->D Confirm Cellular Potency E Evaluate Efficacy (Tumor Regression, Survival) D->E Assess In Vivo Activity

Preclinical workflow for evaluating this compound.

ROS1 Signaling and Overcoming Resistance

ROS1 fusion proteins dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key oncogenic pathways. Crizotinib resistance via the G2032R mutation occurs at the solvent front, a region of the kinase domain exposed to the cellular environment. The substitution of a small glycine residue with a bulkier arginine residue sterically blocks the binding of crizotinib.[7] this compound's distinct chemical structure allows it to bind effectively to the ATP pocket despite this G2032R substitution, thereby inhibiting kinase activity and downstream signaling.

G cluster_pathway ROS1 Signaling & TKI Inhibition cluster_inhibition Mechanism of Resistance & Overcoming It ROS1 ROS1 Fusion Protein P_ROS1 Phosphorylated ROS1 (Active) ROS1->P_ROS1 Autophosphorylation Downstream Downstream Signaling (MAPK/ERK, PI3K/AKT) P_ROS1->Downstream G2032R G2032R Mutation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Crizotinib Crizotinib Crizotinib->P_ROS1 Inhibited by This compound This compound This compound->P_ROS1 Inhibits G2032R->Crizotinib

ROS1 signaling, crizotinib resistance, and this compound action.

Clinical Efficacy in Crizotinib-Resistant NSCLC

Multiple clinical trials, most notably the Phase II TRUST-I (China) and TRUST-II (global) studies, have demonstrated this compound's significant clinical activity in patients who have progressed on crizotinib.

Systemic and Intracranial Response

This compound has shown robust efficacy in crizotinib-pretreated patients, including those with challenging brain metastases, a common site of progression due to crizotinib's limited CNS penetration.[1][5]

Table 2: Clinical Efficacy of this compound in Crizotinib-Pretreated ROS1+ NSCLC Patients

Study / Cohort N ORR (95% CI) DCR (95% CI) Intracranial ORR (95% CI) Source
TRUST-I 67 52% Not Reported 73% [2][5]
TRUST-II & I (Pooled) 113 56% Not Reported 65.6% [1]
TRUST (CSCO 2021) 16 43.8% 75.0% 83.3% (in 6 patients) [8]
TRUST (ASCO 2021) 5 60% (14.7-94.7) 100% (47.8-100) Not Reported [8][9]
Phase I (US/Japan) 6 33.3% (9.7-70.0) 88.3% (43.6-97.0) Not Reported [11]

ORR: Objective Response Rate; DCR: Disease Control Rate.

Efficacy Against the G2032R Mutation

A key differentiator for this compound is its proven clinical activity in patients whose tumors harbor the G2032R resistance mutation. Data from the TRUST-I trial showed that a majority of patients with this specific mutation achieved an objective response.[2][6]

Table 3: this compound Efficacy in Crizotinib-Pretreated Patients with ROS1 G2032R Mutation

Study / Cohort N ORR (95% CI) Clinical Outcome Source
TRUST-I 13 61.5% (31.6–86.1) 8 of 13 patients achieved an objective response. [2]
TRUST-I 12 66.7% Not Reported [6]
TRUST (CSCO 2021) 3 Not Applicable All 3 patients experienced tumor regression (2 PR, 1 SD). [8]

PR: Partial Response; SD: Stable Disease.

G cluster_problem The Clinical Problem cluster_mechanism Underlying Resistance Mechanism cluster_solution The this compound Solution P1 ROS1+ NSCLC Patient P2 Treatment with Crizotinib P1->P2 P3 Disease Progression P2->P3 M1 Acquired Resistance P3->M1 Cause M2 G2032R Solvent Front Mutation M1->M2 M3 Steric Hindrance Prevents Crizotinib Binding M2->M3 S1 Treatment with this compound M3->S1 Address with S2 Binds to ROS1 Despite G2032R Mutation S1->S2 S3 Tumor Regression & Clinical Benefit S2->S3

Logical flow of overcoming crizotinib resistance.

Conclusion

This compound represents a significant advancement in the treatment of ROS1+ NSCLC, particularly for patients who have developed resistance to crizotinib. Its rational design enables it to potently inhibit ROS1 kinase activity in the presence of the common G2032R solvent front mutation, a major driver of crizotinib failure. Robust preclinical data and compelling clinical trial results confirm its efficacy, demonstrating high systemic and intracranial response rates in the crizotinib-pretreated population. For drug development professionals and researchers, this compound serves as a successful example of a next-generation TKI designed to overcome specific, well-characterized resistance mechanisms, thereby addressing a critical unmet need in targeted cancer therapy.

References

Taletrectinib: A Technical Guide to Kinase Inhibition and Off-Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently and selectively target receptor tyrosine kinases encoded by the ROS1 and neurotrophic tyrosine receptor kinase (NTRK) genes.[3][4] Gene fusions involving ROS1 or NTRK can act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), leading to constitutive kinase activation and downstream signaling that promotes tumor growth and survival.[5][6]

This technical guide provides an in-depth overview of the kinase inhibition profile and off-target effects of this compound, based on available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROS1 and NTRK kinases.[7] By binding to the ATP-binding pocket of these kinases, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] The key pathways inhibited by this compound include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are crucial for cancer cell proliferation, survival, and metastasis.[1][3] A significant feature of this compound is its potent activity against acquired resistance mutations that can emerge during treatment with first-generation TKIs, such as the ROS1 G2032R solvent front mutation.[4][5]

Kinase Inhibition Profile

This compound has demonstrated potent inhibitory activity against ROS1 and NTRK family kinases in biochemical and cell-based assays. Its high selectivity for these targets, particularly over the structurally related TRKB kinase, is a key characteristic that differentiates it from other TKIs.

On-Target and Key Off-Target Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and selected off-target kinases.

Kinase TargetIC50 (nM)Assay TypeReference
ROS1 (wild-type)0.207Cell-free[4]
ROS1 (wild-type)0.07Cell-free[2][8]
NTRK1 (TRKA)0.622Cell-free[4]
NTRK1 (TRKA)1.26Cell-free[2][8]
NTRK2 (TRKB)2.28Cell-free[4]
NTRK2 (TRKB)1.47Cell-free[2][8]
NTRK3 (TRKC)0.980Cell-free[4]
NTRK3 (TRKC)0.18Cell-free[2][8]

Note: IC50 values can vary between different experimental setups.

This compound's selectivity for ROS1 over TRKB is noteworthy, with a reported 11- to 20-fold higher potency for ROS1.[9][10] This selectivity is thought to contribute to its favorable neurological safety profile, as inhibition of TRKB has been associated with adverse events such as dizziness and dysgeusia.[2]

Broader Kinase Selectivity Screening

In a broader screening panel against 160 kinases, this compound was found to be highly selective. At a concentration of 0.2 µM, it almost completely inhibited its primary targets ROS1 and NTRK, and also showed significant inhibition of ALK.[7] However, detailed IC50 values against a comprehensive panel of off-target kinases are not publicly available.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To measure the IC50 value of this compound against a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., ROS1, NTRK1).

  • Kinase-specific peptide substrate.

  • This compound at various concentrations.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the peptide substrate, and the kinase reaction buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM).[11]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis This compound This compound Dilution Series Incubation Incubate at 30°C This compound->Incubation KinaseMix Kinase + Substrate in Reaction Buffer KinaseMix->Incubation Detection Add Detection Reagent Incubation->Detection Add ATP to start Readout Measure Signal (e.g., Luminescence) Detection->Readout Analysis Calculate IC50 Readout->Analysis

Workflow for a typical in vitro kinase inhibition assay.
Cellular Autophosphorylation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Objective: To assess the inhibition of ROS1 or NTRK autophosphorylation by this compound in cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase fusion (e.g., HCC78 for SLC34A2-ROS1).[4]

  • Cell culture medium and supplements.

  • This compound at various concentrations.

  • Lysis buffer.

  • Antibodies: anti-phospho-ROS1/NTRK and anti-total-ROS1/NTRK.

  • Western blotting reagents and equipment.

Procedure:

  • Culture the cancer cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

  • Subsequently, probe the same membrane with a primary antibody for the total form of the kinase as a loading control.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

G A Culture Cells (e.g., HCC78) B Treat with this compound A->B C Cell Lysis B->C D Western Blot C->D E Probe with anti-phospho-ROS1 D->E F Probe with anti-total-ROS1 E->F G Quantify Inhibition F->G

Workflow for a cellular autophosphorylation assay.

Signaling Pathways

The constitutive activation of ROS1 or NTRK fusion proteins drives several downstream signaling cascades that are critical for tumorigenesis. This compound's therapeutic effect is derived from its ability to block these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus cluster_output Cellular Response ROS1_NTRK ROS1 / NTRK Fusion Protein PI3K PI3K ROS1_NTRK->PI3K RAS RAS ROS1_NTRK->RAS JAK JAK ROS1_NTRK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis This compound This compound This compound->ROS1_NTRK Inhibits

This compound's inhibition of ROS1/NTRK signaling pathways.

Conclusion

This compound is a potent and selective inhibitor of ROS1 and NTRK kinases, with demonstrated activity against clinically relevant resistance mutations. Its kinase inhibition profile, characterized by high on-target potency and selectivity over TRKB, underpins its efficacy and favorable safety profile observed in clinical trials.[9][12] The methodologies and pathway diagrams presented in this guide offer a technical foundation for understanding the preclinical characteristics of this compound and its mechanism of action in targeting oncogenic ROS1 and NTRK fusions. Further research into its broader off-target profile will continue to refine our understanding of this promising therapeutic agent.

References

Structural Basis for Taletrectinib Binding to ROS1 Kinase Domain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (also known as AB-106 or DS-6051b) is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins.[1][2] ROS1 gene fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1] this compound was designed to overcome limitations of first-generation ROS1 inhibitors, such as crizotinib, including acquired resistance mutations and poor CNS penetration.[2] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with the ROS1 kinase domain, drawing upon available biochemical, clinical, and molecular modeling data.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ROS1 kinase domain.[3] By binding to the ATP-binding site, it blocks the autophosphorylation of the ROS1 fusion protein, thereby inhibiting the activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[4] A key feature of this compound is its potent activity against both wild-type ROS1 and ROS1 harboring the common G2032R solvent front mutation, a primary mechanism of acquired resistance to crizotinib.[5][6]

Quantitative Analysis of this compound's Potency and Selectivity

The following tables summarize the key quantitative data demonstrating this compound's inhibitory activity and selectivity profile.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay ConditionsReference
Wild-Type ROS10.07In vitro kinase assay[7]
ROS1 G2032R MutantSub-nanomolarIn vitro kinase assay with 10µM ATP[5]
NTRK11.26In vitro kinase assay[7]
TRKB1.47In vitro kinase assay[7]
TRKC0.18In vitro kinase assay[7]

Table 2: Clinical Efficacy of this compound in ROS1+ NSCLC (TRUST-I & TRUST-II Pooled Data)

Patient PopulationObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Reference
TKI-Naïve88.8%44.2 months45.6 months[8][9]
Crizotinib-Pretreated55.8%16.6 months9.7 months[8][9]
Patients with G2032R Mutation61.5%Not ReportedNot Reported[9]

Structural Basis of Binding and Overcoming Resistance

As of the latest available data, a co-crystal structure of this compound in complex with the ROS1 kinase domain has not been publicly released. However, molecular modeling studies, in conjunction with potent biochemical activity against the G2032R mutant, provide significant insights into its binding mechanism.

The G2032R mutation introduces a bulky arginine residue in the solvent-front region of the ATP-binding pocket, sterically hindering the binding of first-generation inhibitors like crizotinib.[10][11] this compound's chemical scaffold is designed to accommodate this change, allowing it to maintain potent inhibition.[5] It is hypothesized that this compound forms a distinct set of interactions within the ATP-binding pocket that are less susceptible to disruption by the G2032R mutation.

Furthermore, this compound exhibits significant selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase B (TRKB).[2][5] This selectivity is clinically important as TRKB inhibition is associated with neurological adverse events.[12] The structural features of the ROS1 kinase domain that differentiate it from TRKB likely contribute to this compound's favorable safety profile.

Signaling Pathways and Experimental Workflows

ROS1 Signaling Pathway

ROS1 fusion proteins lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades that promote cell proliferation, survival, and migration.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein GRB2_SOS GRB2/SOS ROS1->GRB2_SOS P PI3K PI3K ROS1->PI3K P STAT3 STAT3 ROS1->STAT3 P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription This compound This compound This compound->ROS1

Caption: Downstream signaling pathways activated by ROS1 fusion proteins and inhibited by this compound.

Experimental Workflow: In Vitro Kinase Assay

Determining the inhibitory activity of compounds like this compound is a critical step in drug development. The following diagram illustrates a typical workflow for an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant ROS1 Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu-Tyr) Incubation Incubate Kinase, Substrate, and this compound Reagents->Incubation Taletrectinib_prep Prepare Serial Dilutions of this compound Taletrectinib_prep->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Stop Stop Reaction Reaction->Stop Detection_method Detect Phosphorylated Substrate (e.g., ELISA, Luminescence) Stop->Detection_method IC50 Calculate IC50 Value Detection_method->IC50

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Logical Relationship: Overcoming Crizotinib Resistance

The ability of this compound to effectively treat patients who have developed resistance to crizotinib is a key clinical advantage. This diagram illustrates the logical flow of this treatment paradigm.

Resistance_Logic Patient Patient with ROS1+ NSCLC Crizotinib Treatment with Crizotinib Patient->Crizotinib Response Initial Response Crizotinib->Response Progression Disease Progression Response->Progression G2032R Acquired G2032R Mutation Progression->G2032R Other_Resistance Other Resistance Mechanisms Progression->Other_Resistance Taletrectinib_Treatment Treatment with this compound G2032R->Taletrectinib_Treatment Taletrectinib_Response Response to this compound Taletrectinib_Treatment->Taletrectinib_Response

Caption: Logical flow demonstrating this compound's role in overcoming crizotinib resistance.

Experimental Protocols

In Vitro Kinase Assays

Detailed protocols for in vitro kinase assays can vary between laboratories. However, a general procedure involves the following steps:

  • Reagent Preparation: Recombinant human ROS1 kinase domain (wild-type or mutant) is purified. A suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr)4:1) and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction Setup: The ROS1 enzyme, substrate, and varying concentrations of this compound are combined in the wells of a microplate and pre-incubated.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is stopped, typically by adding a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including ELISA-based assays using an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining in the well.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Clinical Trial Protocol (TRUST-I and TRUST-II)

The efficacy and safety of this compound were primarily evaluated in the Phase II TRUST-I and TRUST-II clinical trials.[8][9] The key aspects of the study design were:

  • Study Design: Phase II, single-arm, open-label, multicenter trials.

  • Patient Population: Adult patients with locally advanced or metastatic ROS1-positive NSCLC. Patients were enrolled into cohorts based on prior TKI treatment (TKI-naïve or crizotinib-pretreated).

  • Intervention: this compound administered orally at a dose of 600 mg once daily.

  • Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.

  • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

  • Tumor Assessments: Tumor responses were assessed at baseline and at regular intervals throughout the study using imaging techniques such as CT or MRI.

Conclusion

While a definitive co-crystal structure of this compound bound to the ROS1 kinase domain is not yet publicly available, a wealth of biochemical and clinical data provides a strong foundation for understanding its mechanism of action. This compound is a highly potent and selective inhibitor of ROS1, demonstrating significant activity against both wild-type and the clinically important G2032R resistance mutation. Its ability to overcome resistance to first-generation TKIs, coupled with its CNS activity and favorable safety profile, establishes this compound as a critical therapeutic option for patients with ROS1-positive NSCLC. Future structural studies will undoubtedly provide even greater insight into the precise molecular interactions that underpin its impressive clinical profile.

References

Methodological & Application

Taletrectinib In Vitro Cell-Based Assay Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib is a next-generation, orally available, central nervous system (CNS)-active tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated significant activity against wild-type ROS1 and NTRK, as well as clinically relevant mutations that confer resistance to first-generation TKIs, such as the ROS1 G2032R solvent front mutation.

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included methodologies for biochemical kinase inhibition, cell viability, and target engagement assays are essential for preclinical assessment and drug development.

Mechanism of Action

This compound binds to the ATP-binding pocket of the ROS1 and NTRK kinase domains, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival.[1] Key pathways inhibited by this compound include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in tumor cells harboring ROS1 or NTRK fusions.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines.

Table 1: Biochemical Kinase Inhibition

Summarizes the half-maximal inhibitory concentration (IC50) of this compound and other TKIs against ROS1 and TRK kinases in a biochemical assay.

KinaseThis compound IC50 (nM)Crizotinib IC50 (nM)Entrectinib IC50 (nM)Repotrectinib IC50 (nM)
ROS10.07---
TRKA1.26---
TRKB1.47---
TRKC0.18---
Data sourced from in vitro kinase activity detected via Reaction Biology Hotspot Kinase Assay.[2][3]

Table 2: Cell-Based Viability

Presents the half-maximal inhibitory concentration (IC50) of this compound and other TKIs on the viability of Ba/F3 cells engineered to express different ROS1 fusion proteins.

Cell Line (ROS1 Fusion)This compound IC50 (nM)Crizotinib IC50 (nM)Entrectinib IC50 (nM)Repotrectinib IC50 (nM)
SLC34A2-ROS1 (WT)----
SDC4-ROS1 (WT)----
CD74-ROS1 (G2032R)->1000>1000-
Data represents 50% growth inhibition (IC50) relative to control after 5 or 6 days of treatment.[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against purified kinase domains using a radiometric filter-binding assay.

Objective: To quantify the direct inhibitory activity of this compound on ROS1 and TRK kinase activity.

Materials:

  • Recombinant human ROS1, TRKA, TRKB, and TRKC kinase domains

  • Kinase-specific peptide substrate

  • Kinase reaction buffer

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound (and other TKIs) serially diluted in DMSO

  • P81 phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase reaction buffer.

  • Add serial dilutions of this compound (or control inhibitors) to the reaction mixture. A DMSO-only control is used to determine 100% kinase activity.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific signal.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the proliferation and viability of cancer cells harboring ROS1 or NTRK fusions. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is a common model system for this purpose.

Objective: To determine the potency of this compound in inhibiting the growth of cells dependent on ROS1 or NTRK signaling.

Materials:

  • Ba/F3 cells engineered to express a ROS1 or NTRK fusion protein (e.g., SLC34A2-ROS1, SDC4-ROS1, CD74-ROS1 G2032R).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. (Note: IL-3 is withdrawn for the assay to ensure dependence on the fusion protein).

  • This compound (and other TKIs) serially diluted in DMSO.

  • 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Luminometer.

Procedure:

  • Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS and IL-3.

  • Prior to the assay, wash the cells to remove IL-3 and resuspend them in IL-3-free medium.

  • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.

  • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Western Blotting for Target Engagement and Downstream Signaling

This protocol is used to confirm that this compound inhibits the phosphorylation of its target (ROS1 or NTRK) and downstream signaling proteins in treated cells.

Objective: To visualize the inhibition of ROS1/NTRK phosphorylation and downstream pathway components (e.g., p-AKT, p-ERK) upon this compound treatment.

Materials:

  • Cells expressing ROS1 or NTRK fusions.

  • This compound.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies:

    • Phospho-ROS1 (Tyr2274)

    • Total ROS1

    • Phospho-NTRK (pan-Trk)

    • Total NTRK (pan-Trk)

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO-only control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to assess the levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing this compound concentration indicates target engagement and inhibition.

Visualizations

Signaling_Pathway This compound This compound ROS1_NTRK ROS1 / NTRK Fusion Proteins This compound->ROS1_NTRK PI3K PI3K ROS1_NTRK->PI3K RAS RAS ROS1_NTRK->RAS JAK JAK ROS1_NTRK->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays Kinase_Prep Prepare Kinase & Substrate Reaction Initiate Kinase Reaction with [γ-³²P]ATP Kinase_Prep->Reaction Tale_Dilution1 Serially Dilute This compound Tale_Dilution1->Reaction Filter Filter Binding & Wash Reaction->Filter Scintillation Scintillation Counting Filter->Scintillation IC50_Calc1 Calculate IC50 Scintillation->IC50_Calc1 Cell_Culture Culture ROS1/NTRK Fusion Cells Cell_Treatment Treat Cells Cell_Culture->Cell_Treatment Tale_Dilution2 Serially Dilute This compound Tale_Dilution2->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay Lysis Cell Lysis Cell_Treatment->Lysis IC50_Calc2 Calculate IC50 Viability_Assay->IC50_Calc2 Western_Blot Western Blotting Lysis->Western_Blot Phospho_Analysis Analyze Protein Phosphorylation Western_Blot->Phospho_Analysis

Caption: In Vitro Assay Experimental Workflow.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Taletrectinib Synergy Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taletrectinib is a next-generation, central nervous system (CNS)-active, dual-target tyrosine kinase inhibitor (TKI) targeting both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2] It has demonstrated significant efficacy in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2] Despite its high response rates, the development of acquired resistance remains a clinical challenge, often driven by on-target mutations or the activation of off-target bypass signaling pathways.[3][4] Identifying synergistic drug combinations is a critical strategy to enhance this compound's efficacy and overcome resistance. This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel gene targets that, when inhibited, synergize with this compound to induce cancer cell death.

Introduction to this compound

This compound is an orally available small molecule inhibitor designed to selectively target oncogenic fusions of ROS1 and NTRK (types 1, 2, and 3).[5][6] These genetic alterations lead to the constitutive activation of kinase signaling, promoting uncontrolled cell proliferation and survival through downstream pathways like MAPK/ERK and PI3K/AKT.[1][7][8] this compound binds to the ATP-binding site of these kinases, blocking their activity.[1][7] It has shown robust clinical activity, including in patients with brain metastases and those harboring the G2032R resistance mutation in ROS1.[1][6]

Clinical trial data highlights the significant efficacy of this compound, establishing it as a potent therapeutic agent.

Table 1: Summary of this compound Efficacy in ROS1+ NSCLC (Data from TRUST-I & TRUST-II Trials)

Patient Cohort Confirmed Objective Response Rate (cORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Intracranial cORR (in patients with brain metastases)
ROS1 TKI-Naïve 85-92.5%[9][10][11] 44.2 months[12] 33.2 - 45.6 months[10][13] 76.5 - 88%[1][13]
ROS1 TKI-Pretreated 52-61.7%[1][12][14] 16.6 months[13] 9.7 - 11.8 months[10][13] 65.6%[13]

| Pretreated with G2032R Mutation | ~61.5%[1] | Not Reported | Not Reported | Not Reported |

Despite these impressive results, acquired resistance eventually leads to disease progression.[3] A CRISPR-Cas9 screening approach can systematically identify genetic vulnerabilities that emerge in the presence of this compound, revealing targets for combination therapies.[15][16]

Signaling Pathways and Rationale for Synergy

This compound effectively inhibits the primary oncogenic drivers (ROS1/NTRK). However, cancer cells can adapt by activating alternative survival pathways (bypass tracks).[3] A CRISPR-based screen can identify these bypass pathways. Knocking out a gene in a bypass pathway may have little effect on its own, but in the presence of this compound, it can lead to synthetic lethality, a state where the combination of two genetic defects (or a genetic defect and a drug) is lethal to the cell.[15]

Taletrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROS1_NTRK_Fusion ROS1 / NTRK Fusion Proteins PI3K PI3K ROS1_NTRK_Fusion->PI3K RAS RAS ROS1_NTRK_Fusion->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->ROS1_NTRK_Fusion Inhibition

Diagram 1: this compound's mechanism of action on downstream signaling pathways.

Application: Genome-Wide CRISPR-Cas9 Screening Workflow

The goal is to perform a negative-selection ("dropout") screen. In this setup, a pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells. The cells are then treated with a sub-lethal dose of this compound. Genes whose knockout sensitizes cells to the drug will be depleted from the surviving population. These "hits" represent potential synergy partners.[17]

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_screen 2. Screening cluster_analysis 3. Analysis & Validation sgRNA_Library Pooled sgRNA Lentiviral Library Transduction Lentiviral Transduction sgRNA_Library->Transduction Cancer_Cells ROS1+ or NTRK+ Cancer Cell Line (Cas9-expressing) Cancer_Cells->Transduction Cell_Pool Pool of Cells with Genome-wide Knockouts Transduction->Cell_Pool Split Split Population Cell_Pool->Split Control Control (DMSO) Split->Control Treatment Treatment (this compound) Split->Treatment Incubation Incubate for 14-21 days Control->Incubation Treatment->Incubation Harvest Harvest Genomic DNA Incubation->Harvest Sequencing Next-Generation Sequencing (NGS) Harvest->Sequencing Analysis Bioinformatic Analysis (Identify depleted sgRNAs) Sequencing->Analysis Hits Identify Candidate Synergy Genes ('Hits') Analysis->Hits Validation Validate Hits with Synergy Assays Hits->Validation

Diagram 2: Workflow for a pooled CRISPR-Cas9 negative-selection screen.

Experimental Protocols

Protocol 1: Cell Line and sgRNA Library Preparation
  • Cell Line Selection : Choose a cancer cell line with a known ROS1 or NTRK fusion (e.g., HCC78 for ROS1).

  • Cas9 Expression : Generate a stable Cas9-expressing cell line by transducing with a lentivirus carrying the Cas9 gene followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a GFP-knockout reporter assay.

  • This compound IC50 Determination : Perform a dose-response curve for this compound on the Cas9-expressing cell line to determine the IC20-IC30 concentration. This sub-lethal dose is crucial for the screen, as it allows for the identification of sensitizing gene knockouts without causing excessive cell death on its own.

  • sgRNA Library : Obtain a genome-wide pooled human sgRNA library (e.g., GeCKO v2). Amplify the library plasmid and produce high-titer lentivirus according to the manufacturer's protocol.

Protocol 2: CRISPR-Cas9 Knockout Screen
  • Transduction : Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA. The number of cells should be sufficient to maintain a library coverage of at least 500x cells per sgRNA.

  • Antibiotic Selection : After 48-72 hours, apply puromycin selection to eliminate non-transduced cells.

  • Baseline Sample : Harvest a population of cells after selection to serve as the "Day 0" baseline reference for sgRNA abundance.

  • Screening : Split the remaining cell population into two arms:

    • Control Arm : Culture with vehicle (DMSO).

    • Treatment Arm : Culture with the predetermined IC20-IC30 concentration of this compound.

  • Cell Culture Maintenance : Passage the cells every 2-3 days for 14-21 days. It is critical to maintain high library coverage (≥500 cells/sgRNA) at each passage to ensure the screen's statistical power.

  • Final Harvest : At the end of the screen, harvest cells from both the control and treatment arms.

Protocol 3: Data Analysis and Hit Identification
  • Genomic DNA Extraction : Extract genomic DNA (gDNA) from the Day 0 baseline sample and the final harvested cells from both arms.

  • sgRNA Amplification : Use PCR to amplify the sgRNA sequences integrated into the gDNA.

  • Next-Generation Sequencing (NGS) : Sequence the PCR amplicons to determine the read counts for each sgRNA in each sample.

  • Bioinformatic Analysis : Use software like MAGeCK to analyze the sequencing data. The analysis will:

    • Normalize sgRNA read counts.

    • Calculate the log-fold change (LFC) of each sgRNA's abundance in the treatment arm relative to the control arm.

    • Identify genes for which multiple sgRNAs are significantly depleted (negative LFC), as these are the primary hits.

Table 2: Hypothetical Top Hits from a CRISPR Screen with this compound

Gene Symbol Gene Description Average sgRNA Log-Fold Change (LFC) p-value Potential Role
KEAP1 Kelch-like ECH-associated protein 1 -2.85 1.2e-8 Negative regulator of NRF2; loss may induce oxidative stress.
EGFR Epidermal Growth Factor Receptor -2.51 4.5e-8 Receptor tyrosine kinase; known bypass pathway in TKI resistance.[3]
BCL2L1 BCL2-like 1 (encodes Bcl-xL) -2.33 9.8e-7 Anti-apoptotic protein.
SHP2 (PTPN11) Protein Tyrosine Phosphatase Non-Receptor Type 11 -2.19 1.4e-6 Downstream effector of multiple RTKs; involved in MAPK signaling.

| YAP1 | Yes-associated protein 1 | -1.98 | 5.6e-6 | Transcriptional regulator in the Hippo pathway; promotes cell proliferation. |

Protocol 4: Synergy Validation Assays
  • Single Gene Knockout : For each top hit, validate the sensitizing effect by creating individual knockout cell lines using 2-3 different sgRNAs per gene.

  • Dose-Response Matrix : Perform a checkerboard assay by treating the knockout and wild-type cells with varying concentrations of this compound and a small molecule inhibitor targeting the protein product of the hit gene (e.g., Osimertinib for EGFR, a SHP2 inhibitor for SHP2).

  • Synergy Calculation : Use cell viability data (e.g., from CellTiter-Glo) to calculate synergy scores. Common models include the Bliss Independence model or the Loewe Additivity model, which can generate a Combination Index (CI). A CI < 1 indicates synergy.

Table 3: Hypothetical Synergy Validation Data (Combination Index Scores) CI < 0.8 indicates synergy; 0.8-1.2 indicates an additive effect; >1.2 indicates antagonism.

Combination Cell Line Combination Index (CI) at ED50 Interpretation
This compound + EGFR Inhibitor ROS1+ NSCLC 0.45 Synergistic
This compound + Bcl-xL Inhibitor ROS1+ NSCLC 0.62 Synergistic
This compound + SHP2 Inhibitor ROS1+ NSCLC 0.51 Synergistic

| this compound + YAP1 Inhibitor | ROS1+ NSCLC | 0.78 | Synergistic |

Interpreting Results and Prioritizing Targets

The results of the CRISPR screen provide a list of genes whose absence renders cancer cells more susceptible to this compound. This creates a rational basis for selecting combination therapies.

Synergy_Logic cluster_observation CRISPR Screen Observation cluster_hypothesis Therapeutic Hypothesis KO Knockout of Gene 'X' Plus1 + KO->Plus1 Tal This compound Tal->Plus1 Death Synergistic Cell Death Plus1->Death Plus2 + Plus1->Plus2 Translates to Inhibitor Pharmacological Inhibitor of Protein 'X' Inhibitor->Plus2 Tal2 This compound Tal2->Plus2 Therapy Promising Combination Therapy Plus2->Therapy

Diagram 3: The translational logic from a CRISPR screen hit to a combination therapy strategy.

Conclusion

The combination of this compound's potent targeted activity with the systematic and unbiased approach of CRISPR-Cas9 screening provides a powerful platform for rational drug development. This methodology allows researchers to proactively identify mechanisms of resistance and discover novel, synergistic drug combinations. The protocols and workflow described here offer a comprehensive guide for identifying partners that can enhance the therapeutic potential of this compound, potentially leading to more durable clinical responses and improved outcomes for patients with ROS1- and NTRK-driven cancers.

References

Application Notes and Protocols for Assessing Taletrectinib Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taletrectinib (Ibtrozi™) is a next-generation, central nervous system (CNS)-active, ROS1 tyrosine kinase inhibitor (TKI) developed for the treatment of advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC). A critical attribute of this compound is its ability to effectively cross the blood-brain barrier (BBB), leading to robust and durable responses in patients with brain metastases, a common site of disease progression in ROS1+ NSCLC.[1][2] These application notes provide a summary of the preclinical and clinical evidence of this compound's CNS activity and detail representative protocols for assessing the BBB penetration of similar therapeutic candidates.

This compound was designed to improve upon first-generation ROS1 inhibitors by offering enhanced CNS penetration and activity against resistance mutations, such as G2032R.[3][4] Preclinical studies in rodent models demonstrated sustained brain penetration, which has been validated in clinical trials where this compound has shown high intracranial objective response rates (ORR) in both TKI-naïve and previously treated patients.[2][5][6][7]

Data Presentation: Quantitative Assessment of this compound CNS Activity

The following tables summarize the key quantitative data from preclinical and clinical studies that underscore this compound's significant BBB penetration and intracranial efficacy.

Table 1: Preclinical Brain Penetration of this compound

Note: Specific quantitative values for brain-to-plasma ratios from dedicated preclinical pharmacokinetic studies are not publicly available. The data presented is descriptive, based on published literature.

ParameterSpeciesModelObservationReference
Brain PenetrationRodentOrthotopic CNS Model of ROS1+ NSCLCShowed sustained brain penetration.[5][6]
SurvivalRodentIntracranial Patient-Derived XenograftImproved survival versus vehicle or repotrectinib.[5][6]
Brain/Plasma ConcentrationRatPharmacokinetic Study (30 mg/kg PO)Demonstrable concentrations in both brain and plasma over time.[3]
Table 2: Clinical Intracranial Efficacy of this compound (Pooled Data from TRUST-I & TRUST-II Trials)
Patient PopulationEndpointValue95% Confidence IntervalReference
TKI-Naïve (n=160)Intracranial Confirmed ORR (IC-cORR)76.5%-[7][8]
Intracranial Confirmed ORR (IC-cORR)76%-[1][2]
Intracranial ORR (TRUST-I)88%-
Intracranial ORR (TRUST-II)66.7%29.93% - 92.51%[9]
TKI-Pretreated (n=113)Intracranial Confirmed ORR (IC-cORR)65.6%-[8]
Intracranial ORR (TRUST-I, Crizotinib-pretreated)73%-[10]
Intracranial ORR (TRUST-II)56.3%29.88% - 80.25%[9]

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the BBB penetration of a novel TKI like this compound. These are based on established methodologies in the field.

Protocol 1: In Vivo Pharmacokinetic Study for Brain Penetration in Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane or pentobarbital)

  • Blood collection tubes (e.g., EDTA-coated)

  • Saline, ice

  • Homogenizer (e.g., bead-based)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer the test compound to a cohort of animals (n=3-4 per time point) via oral gavage (PO) or intravenous (IV) injection at a defined dose (e.g., 30 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals.

  • Blood Sampling: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.

  • Brain Harvesting: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Decapitate the animal, excise the brain, rinse with cold saline, blot dry, and record the weight. Flash-freeze the brain in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation (Brain):

    • Thaw the brain on ice.

    • Add a 3-fold volume of a suitable buffer (e.g., phosphate-buffered saline) to the brain tissue.

    • Homogenize the brain tissue using a bead homogenizer until a uniform consistency is achieved.[11]

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma and brain homogenate.[12][13][14] This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

    • Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.

    • Analyze the study samples to determine the concentrations of the test compound.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

      • Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration in brain homogenate (ng/g) and Cplasma is the concentration in plasma (ng/mL).

    • To determine the more pharmacologically relevant Kp,uu, the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) must be determined using methods like equilibrium dialysis.

      • Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

Objective: To assess the passive permeability and active efflux of a test compound across a cellular model of the BBB.

Materials:

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable cell line.[12]

  • Transwell inserts (e.g., 0.4 µm pore size).[3]

  • Cell culture medium, fetal bovine serum, and necessary supplements.

  • Test compound and control compounds (e.g., Lucifer yellow for paracellular integrity, known P-gp substrates/inhibitors).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • LC-MS/MS system.

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).

  • TEER Measurement: Measure TEER values to confirm monolayer integrity before and after the experiment.

  • Permeability Assay (Apical to Basolateral - A-to-B):

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the test compound at a known concentration to the apical (donor) chamber.

    • At specified time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh assay buffer.

  • Efflux Assay (Basolateral to Apical - B-to-A):

    • To assess active efflux, perform the permeability assay in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

      • An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Protocol 3: Clinical Assessment of Intracranial Response in Patients

Objective: To evaluate the efficacy of this compound in treating CNS metastases in patients with ROS1+ NSCLC, as performed in the TRUST-I and TRUST-II trials.[8][15][16]

Materials:

  • Magnetic Resonance Imaging (MRI) scanner with contrast capabilities.

  • Standardized imaging protocol.

  • RECIST v1.1 (Response Evaluation Criteria in Solid Tumors) and/or RANO-BM (Response Assessment in Neuro-Oncology Brain Metastases) criteria.[17]

Procedure:

  • Baseline Assessment:

    • Perform a baseline contrast-enhanced MRI of the brain before initiating treatment with this compound (600 mg once daily).[16][18]

    • Identify and measure all intracranial lesions according to RECIST v1.1 or RANO-BM criteria.

  • On-Treatment Monitoring:

    • For patients with baseline brain metastases, perform brain imaging at the same schedule as systemic tumor assessments.[15]

    • Tumor assessments are typically performed every 6 weeks for the first 24 weeks, then every 9 weeks until week 78, and every 12 weeks thereafter until disease progression.[16]

  • Response Evaluation:

    • An Independent Review Committee (IRC) assesses the brain scans to determine intracranial response.

    • Intracranial Objective Response Rate (ORR): The percentage of patients achieving a complete response (CR; disappearance of all target lesions) or partial response (PR; at least a 30% decrease in the sum of diameters of target lesions).

    • Intracranial Duration of Response (DoR): The time from the first documented response to the first documented disease progression or death.

    • Intracranial Disease Control Rate (DCR): The percentage of patients achieving CR, PR, or stable disease.

  • Safety Monitoring:

    • Monitor patients for treatment-emergent adverse events (TEAEs), with a focus on neurological events, throughout the trial.[7]

Mandatory Visualizations

G cluster_pk Protocol 1: In Vivo Brain Penetration Workflow Dosing Animal Dosing (PO or IV) Collection Time-Point Sacrifice & Sample Collection Dosing->Collection Blood Blood Collection (Cardiac Puncture) Collection->Blood Brain Brain Perfusion & Harvesting Collection->Brain Plasma Plasma Separation (Centrifugation) Blood->Plasma Homogenize Brain Homogenization Brain->Homogenize Analysis LC-MS/MS Analysis of Plasma & Brain Samples Plasma->Analysis Homogenize->Analysis Calc Calculate Kp & Kp,uu Analysis->Calc

Caption: Workflow for in vivo assessment of BBB penetration.

G cluster_invitro Protocol 2: In Vitro Transwell Assay Workflow Seed Seed Endothelial Cells on Transwell Insert Culture Culture to Confluence (Form Monolayer) Seed->Culture TEER Confirm Integrity (TEER) Culture->TEER Assay Perform A-to-B and B-to-A Permeability Assays TEER->Assay Sampling Sample Donor & Receiver Compartments Over Time Assay->Sampling Analysis Quantify Compound (LC-MS/MS) Sampling->Analysis Calc Calculate Papp & Efflux Ratio Analysis->Calc

Caption: Workflow for in vitro Transwell BBB permeability assay.

G cluster_clinical Protocol 3: Clinical Intracranial Response Assessment Baseline Baseline Brain MRI (Measure Lesions) Treatment Administer this compound (600 mg QD) Baseline->Treatment FollowUp Follow-up Brain MRI (Scheduled Intervals) Treatment->FollowUp IRC Independent Review (RECIST/RANO-BM) FollowUp->IRC Endpoints Determine Intracranial ORR, DoR, DCR IRC->Endpoints

Caption: Logic flow for clinical assessment of CNS efficacy.

References

Application Notes and Protocols for Taletrectinib Formulation for Oral Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of taletrectinib in animal models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics and efficacy of this potent ROS1/TRK inhibitor.

Introduction to this compound in Preclinical Research

This compound is a next-generation, orally available, and central nervous system (CNS) active tyrosine kinase inhibitor (TKI) that targets ROS1 and NTRK fusion proteins.[1][2][3][4] Preclinical studies have demonstrated its potential to overcome resistance to first-generation ROS1 inhibitors and its significant activity against intracranial tumors.[1][4] In animal models, this compound has shown excellent blood-brain barrier penetration and has led to improved survival in mice with orthotopic CNS models of ROS1+ non-small cell lung cancer (NSCLC).[4]

These protocols are designed to provide a starting point for researchers working with this compound in animal models, focusing on oral administration for pharmacokinetic and efficacy studies.

This compound Oral Formulation for Animal Studies

Based on common practices for preclinical oral administration of hydrophobic compounds, a suspension formulation is often utilized. While the exact vehicle used in published preclinical studies for this compound is not consistently detailed, a standard and effective formulation can be prepared as follows:

Table 1: Recommended Oral Suspension Formulation for this compound

ComponentConcentrationPurpose
This compound10 mg/mL (or as required)Active Pharmaceutical Ingredient
0.5% (w/v) Methylcelluloseq.s. to final volumeSuspending agent
0.1% (v/v) Tween 80q.s. to final volumeSurfactant/Wetting agent
Purified Waterq.s. to final volumeVehicle
Protocol for Preparation of this compound Oral Suspension (10 mg/mL)

Materials:

  • This compound powder

  • Methylcellulose (e.g., Methocel™)

  • Tween 80 (Polysorbate 80)

  • Purified water (sterile, for injection or equivalent)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • In a suitable container, add 0.5 g of methylcellulose to approximately 80 mL of purified water that has been heated to 60-70°C. Stir vigorously until the methylcellulose is thoroughly wetted.

    • Cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.

    • Add 0.1 mL of Tween 80 to the methylcellulose solution.

    • Bring the final volume to 100 mL with purified water and stir until homogeneous.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound powder. For a 10 mg/mL suspension, use 100 mg of this compound for a final volume of 10 mL.

    • Levigate the this compound powder with a small amount of the prepared vehicle in a mortar and pestle to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or transferring to a homogenizer for thorough mixing.

    • If using a stir plate, add a magnetic stir bar to the final suspension and continue to stir for at least 30 minutes to ensure a uniform suspension.

  • Storage and Handling:

    • Store the suspension at 2-8°C and protect from light.

    • Before each administration, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure homogeneity.

Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following protocol is based on a reported rat PK study.

Experimental Protocol: Rat Pharmacokinetic Study

Animal Model:

  • Male Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old.

Dosing:

  • Dose: 30 mg/kg body weight.

  • Administration: Single oral gavage using a suitable gavage needle.

  • Formulation: this compound suspension as prepared above. The dosing volume should be calculated based on the concentration of the suspension and the body weight of each animal (typically 5-10 mL/kg).

Blood Sampling:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical sampling schedule would be: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process the blood to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

Brain Tissue Collection (for CNS penetration):

  • At the end of the study or at specific time points, euthanize the animals.

  • Perfuse the animals with saline to remove blood from the tissues.

  • Carefully dissect the brain, weigh it, and homogenize it for analysis.

  • Store brain homogenate samples at -80°C until analysis.

Bioanalysis:

  • Analyze this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.

Table 2: Representative Pharmacokinetic Data of this compound in Rats (30 mg/kg, p.o.)

Time (h)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio
0.5150600.40
12501250.50
24002000.50
43003001.00
62004002.00
81003113.11
2420261.30
Note: This data is illustrative and based on reported preclinical findings. Actual results may vary.[1]

Efficacy Studies in Mouse Xenograft Models

Patient-derived xenograft (PDX) models are valuable for assessing the in vivo efficacy of anti-cancer agents as they more closely mimic the heterogeneity of human tumors.

Experimental Protocol: Intracranial NSCLC Patient-Derived Xenograft (PDX) Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice) are required for the engraftment of human tumor cells or tissues.

Tumor Model:

  • Patient-derived SDC4-ROS1+ NSCLC cells/tissue fragments.

Tumor Implantation (Orthotopic):

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Secure the mouse in a stereotactic frame.

  • Create a small incision in the scalp to expose the skull.

  • Using a micro-drill, create a small burr hole over the desired brain region (e.g., cerebral cortex).

  • Using a Hamilton syringe, slowly inject a suspension of SDC4-ROS1+ NSCLC cells into the brain parenchyma.

  • Withdraw the needle slowly, and close the incision with surgical sutures or staples.

  • Provide post-operative care, including analgesics.

Treatment:

  • Treatment Group: this compound (100 mg/kg, daily) administered by oral gavage.

  • Control Group: Vehicle control (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) administered by oral gavage at the same volume and frequency as the treatment group.

  • Treatment Start: Begin treatment on a specified day post-tumor inoculation (e.g., day 6).

  • Duration: Continue daily treatment for a predetermined period or until a study endpoint is reached.

Efficacy Endpoints:

  • Survival: Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms) and record the date of morbidity/mortality. The primary endpoint is often an increase in overall survival.

  • Tumor Burden (optional): If available, use bioluminescence or magnetic resonance imaging (MRI) to monitor intracranial tumor growth over time.

Data Analysis:

  • Generate Kaplan-Meier survival curves to compare the survival of the this compound-treated group with the vehicle control group.

  • Perform statistical analysis (e.g., log-rank test) to determine the significance of any survival benefit.

Table 3: Representative Efficacy Data of this compound in an Intracranial SDC4-ROS1+ NSCLC PDX Mouse Model

Treatment GroupDose and ScheduleMedian Survival (Days)Survival at Day 60
Vehicle Control-250/8 (0%)
This compound100 mg/kg, dailyNot Reached7/8 (87.5%)
Note: This data is illustrative and based on reported preclinical findings.[1]

Visualizations

Signaling Pathway of ROS1 Fusion Proteins

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation JAK->STAT3 This compound This compound This compound->ROS1 Inhibition

Caption: ROS1 fusion protein signaling and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal_Model Select Immunocompromised Mice (e.g., NOD-SCID) Tumor_Implantation Orthotopic Intracranial Implantation of SDC4-ROS1+ NSCLC PDX Animal_Model->Tumor_Implantation Randomization Randomize Mice into Treatment and Control Groups Tumor_Implantation->Randomization Treatment_Group Oral Gavage: This compound (100 mg/kg, daily) Randomization->Treatment_Group Control_Group Oral Gavage: Vehicle Control (daily) Randomization->Control_Group Monitoring Daily Monitoring for Clinical Signs & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Primary Endpoint: Overall Survival Monitoring->Endpoint

Caption: Workflow for a preclinical in vivo efficacy study.

Relationship between Formulation, PK, and Efficacy

Logical_Relationship Formulation Oral Formulation (Suspension) Dose Dose Level (e.g., 30-100 mg/kg) Formulation->Dose Enables PK Pharmacokinetics (PK) (Plasma & Brain Exposure) Efficacy In Vivo Efficacy (Tumor Growth Inhibition / Survival) PK->Efficacy Correlates with Dose->PK Determines

Caption: Interrelationship of formulation, PK, and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Taletrectinib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Taletrectinib. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound?

Acquired resistance to TKIs typically falls into two main categories:

  • On-target resistance: This involves alterations to the drug's target protein, in this case, the ROS1 kinase domain. While this compound is effective against many known ROS1 mutations that confer resistance to other TKIs, such as the G2032R mutation, novel mutations in the ROS1 kinase domain could potentially emerge under selective pressure from this compound.

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for ROS1 signaling to drive cell proliferation and survival. These are often referred to as "bypass tracks". Common bypass pathways in TKI resistance include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or HER2, or the activation of downstream signaling components in pathways such as MAPK/ERK and PI3K/AKT.[1]

Q2: My ROS1-fusion cancer cell line is showing reduced sensitivity to this compound. How can I confirm acquired resistance?

Confirmation of acquired resistance involves a combination of cellular and biochemical assays:

  • Determine the IC50 value: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of resistance.

  • Assess ROS1 phosphorylation: Use Western blotting to check the phosphorylation status of ROS1 and its key downstream effectors (e.g., p-AKT, p-ERK) in the presence of this compound. In resistant cells, you may observe sustained phosphorylation of these proteins even at concentrations of this compound that are effective in sensitive cells.

  • Sequence the ROS1 kinase domain: To investigate on-target resistance, sequence the ROS1 kinase domain in your resistant cell line to identify any potential secondary mutations that may have emerged.

Q3: How can I investigate potential bypass signaling pathways in my this compound-resistant cell line?

To identify activated bypass pathways, you can use the following approaches:

  • Phospho-RTK arrays: These arrays allow you to simultaneously screen for the phosphorylation (and thus activation) of a wide range of receptor tyrosine kinases. This can help you identify candidate bypass pathways.

  • Western blotting: Once you have candidate pathways from an array or based on existing literature, you can perform Western blots to confirm the increased phosphorylation of specific proteins in those pathways (e.g., p-EGFR, p-MET, p-MEK, p-ERK, p-AKT, p-mTOR).

  • Inhibitor studies: Use specific inhibitors for the suspected bypass pathways (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib) in combination with this compound to see if you can restore sensitivity.

Troubleshooting Guides

Problem 1: Difficulty in generating a stable this compound-resistant cell line.

Possible Cause & Solution:

  • Sub-optimal drug concentration: Starting with a this compound concentration that is too high can lead to widespread cell death, while a concentration that is too low may not provide sufficient selective pressure.

    • Troubleshooting Step: Begin by determining the IC20-IC30 of this compound for your parental cell line. Use this concentration for the initial selection phase, and then gradually increase the concentration in a stepwise manner as the cells recover and resume proliferation.

  • Insufficient culture time: The development of resistance is a gradual process that can take several months.

    • Troubleshooting Step: Be patient and allow the cells to culture for at least 2-3 passages at each new concentration of this compound before escalating the dose. Ensure you maintain a frozen stock of cells at each stage of the selection process.

Problem 2: The IC50 of my resistant cell line has increased, but I don't see any secondary mutations in the ROS1 kinase domain.

Possible Cause & Solution:

  • Activation of a bypass pathway: This is a common mechanism of resistance when on-target mutations are not present.

    • Troubleshooting Step: Follow the procedures outlined in FAQ 3 to investigate the activation of alternative signaling pathways. A phospho-RTK array is a good starting point to screen for unexpected pathway activation.

  • Epigenetic changes or transcriptional adaptations: The resistance may be due to changes in gene expression that are not caused by mutations.

    • Troubleshooting Step: Consider performing RNA sequencing (RNA-seq) to compare the gene expression profiles of the sensitive and resistant cell lines. This may reveal the upregulation of genes involved in survival pathways or drug efflux pumps.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Sensitive and Acquired Resistance In Vitro Models

Cell Line ModelROS1 Fusion PartnerResistance MechanismThis compound IC50 (nM)Fold Change in IC50
HCC78 (Parental)SLC34A2-ROS1-1.5-
HCC78-TR-ASLC34A2-ROS1Novel ROS1 Kinase Domain Mutation45.2~30
HCC78-TR-BSLC34A2-ROS1EGFR Bypass Activation25.8~17
Ba/F3 (Parental)CD74-ROS1-0.8-
Ba/F3-TRCD74-ROS1MET Amplification32.5~40

Note: The data in this table is representative and intended for illustrative purposes.

Table 2: Effect of Combination Therapy on this compound IC50 in a Resistant Cell Line Model with EGFR Bypass Activation

Cell LineTreatmentThis compound IC50 (nM)
HCC78-TR-BThis compound alone25.8
HCC78-TR-BThis compound + Gefitinib (1 µM)2.1

Note: The data in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line using a stepwise increase in drug concentration.

Materials:

  • ROS1-fusion positive cancer cell line (e.g., HCC78)

  • Complete cell culture medium

  • This compound (powder or DMSO stock solution)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay reagent (e.g., MTS or CellTiter-Glo)

Procedure:

  • Determine the initial this compound concentration: a. Perform a dose-response curve for the parental cell line to determine the IC50. b. Start the selection process with a concentration of this compound equal to the IC20-IC30 of the parental cells.

  • Initial Selection: a. Culture the parental cells in the medium containing the starting concentration of this compound. b. Replace the medium with fresh, drug-containing medium every 2-3 days. c. Monitor the cells for signs of cell death. A significant portion of the cells are expected to die initially.

  • Expansion of Resistant Clones: a. Continue culturing the surviving cells in the presence of the same concentration of this compound until they resume a steady growth rate, similar to the parental cells. This may take several weeks. b. Once the cells are growing well, expand the population and create a frozen stock.

  • Dose Escalation: a. Increase the concentration of this compound in the culture medium by 1.5 to 2-fold. b. Repeat steps 2 and 3. c. Continue this stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cells.

  • Characterization of the Resistant Line: a. Perform a dose-response assay to determine the new IC50 of the resistant cell line. b. Regularly perform authentication of the resistant cell line to ensure it has not been cross-contaminated.

Protocol 2: Western Blot Analysis of ROS1 and Downstream Signaling

This protocol is for assessing the phosphorylation status of key signaling proteins.

Materials:

  • Sensitive and resistant cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: a. Treat sensitive and resistant cells with a range of this compound concentrations for a specified time (e.g., 2-4 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Analyze the band intensities to determine the relative phosphorylation levels.

Visualizations

G cluster_0 ROS1 Signaling Pathway cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway cluster_3 JAK/STAT Pathway ROS1 ROS1 Fusion Protein PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS JAK JAK ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT STAT JAK->STAT STAT->Proliferation_Survival This compound This compound This compound->ROS1

Caption: Canonical ROS1 downstream signaling pathways inhibited by this compound.

G cluster_0 This compound Resistance cluster_1 Bypass Pathways ROS1 ROS1 Fusion Protein This compound This compound This compound->ROS1 EGFR EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET Amplification MET->RAS MET->PI3K ERK_path MEK/ERK RAS->ERK_path MAPK/ERK Pathway AKT_path AKT/mTOR PI3K->AKT_path PI3K/AKT Pathway Proliferation_Survival Cell Proliferation & Survival ERK_path->Proliferation_Survival AKT_path->Proliferation_Survival

Caption: Plausible bypass mechanisms leading to this compound resistance.

G cluster_0 Experimental Workflow cluster_1 Mechanism Investigation cluster_2 Overcoming Resistance start Start with ROS1-fusion cell line generate Generate Resistant Line (Stepwise dose increase) start->generate confirm Confirm Resistance (IC50 Shift) generate->confirm on_target On-Target: Sequence ROS1 confirm->on_target If no mutation off_target Off-Target: Phospho-RTK Array confirm->off_target combination Combination Therapy (e.g., this compound + EGFRi) off_target->combination evaluate Evaluate Synergy (Re-sensitization) combination->evaluate

Caption: Workflow for investigating and overcoming this compound resistance.

References

Optimizing Taletrectinib Dosage to Minimize Hepatotoxicity: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in optimizing Taletrectinib dosage and minimizing hepatotoxicity during pre-clinical and clinical research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, focusing on the early detection and management of liver-related toxicities.

Issue 1: Elevated Liver Enzymes (ALT/AST) in In Vitro/In Vivo Models

  • Question: We are observing a significant increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our experimental models treated with this compound. How should we proceed?

  • Answer:

    • Confirm the Finding: Repeat the liver function tests (LFTs) to rule out experimental error.

    • Dose-Response Assessment: If not already done, perform a dose-response study to determine if the hepatotoxicity is dose-dependent. This is critical for establishing a therapeutic window.

    • Temporal Analysis: Monitor the kinetics of enzyme elevation. The median time to the first onset of AST or ALT elevation in clinical settings is approximately 15 days, but this can vary.[1][2]

    • Histopathological Analysis (In Vivo): If using animal models, perform a histopathological examination of liver tissues to assess for signs of liver injury, such as necrosis, inflammation, or steatosis.

    • Mechanism Investigation:

      • Reactive Oxygen Species (ROS) Measurement: Assess for oxidative stress in hepatocytes treated with this compound, as the formation of reactive metabolites is a known mechanism of TKI-induced liver injury.

      • Mitochondrial Function Assays: Evaluate mitochondrial membrane potential and ATP production to determine if mitochondrial dysfunction is a contributing factor.

      • Apoptosis/Necrosis Assays: Use assays such as TUNEL or Annexin V/PI staining to quantify the extent of programmed cell death versus necrosis.

Issue 2: Unexpected Cytotoxicity in Hepatocyte Cultures

  • Question: Our primary human hepatocyte cultures show a high level of cell death even at low concentrations of this compound. What could be the cause?

  • Answer:

    • Metabolic Competence of Hepatocytes: Ensure the hepatocytes used are metabolically competent and express relevant Cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9) known to metabolize this compound.[1] The formation of toxic metabolites can be a primary driver of cytotoxicity.

    • Co-incubation with CYP Inhibitors/Inducers: To investigate the role of specific CYPs, co-incubate the hepatocytes with known inhibitors or inducers of CYP3A4. A change in cytotoxicity would suggest the involvement of metabolic activation.

    • Assess for Off-Target Effects: While this compound is a selective ROS1 inhibitor, investigate potential off-target effects on other kinases crucial for hepatocyte survival at higher concentrations.

    • Culture Conditions: Review and optimize your cell culture conditions. Factors such as serum concentration, plating density, and media composition can influence hepatocyte sensitivity to xenobiotics.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound dosage and hepatotoxicity management.

  • Q1: What is the recommended starting dose of this compound and what are the dose reduction steps for managing hepatotoxicity?

    • A1: The recommended starting dose is 600 mg taken orally once daily.[3] For managing adverse reactions, including hepatotoxicity, the dose can be reduced stepwise: the first dose reduction is to 400 mg once daily, and the second is to 200 mg once daily. Treatment should be permanently discontinued if a patient cannot tolerate the 200 mg daily dose.

  • Q2: What are the common liver-related adverse events observed with this compound?

    • A2: The most common liver-related adverse events are elevations in liver enzymes. Increased AST and ALT are very common, with a significant percentage of patients experiencing Grade 3 or 4 elevations.[2][4] Drug-induced liver injury and fatal liver events have also been reported.[1][2]

  • Q3: How should liver function be monitored during this compound treatment in a clinical research setting?

    • A3: Monitor liver function tests (AST, ALT, and bilirubin) prior to starting this compound, every 2 weeks for the first 2 months of treatment, and then monthly thereafter, or more frequently if clinically indicated, especially in patients who develop transaminase elevations.[1]

  • Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?

    • A4: The exact mechanism is not fully elucidated. However, like other tyrosine kinase inhibitors, it is likely related to the metabolic activation of the drug by CYP enzymes (predominantly CYP3A4) into reactive metabolites.[1][5] These reactive species can cause oxidative stress, mitochondrial dysfunction, and direct cellular damage, leading to hepatocyte injury.

  • Q5: Are there any known drug-drug interactions that could exacerbate this compound hepatotoxicity?

    • A5: Co-administration with strong CYP3A inhibitors or inducers should be avoided. CYP3A inhibitors can increase this compound exposure, potentially increasing the risk of toxicity, while CYP3A inducers can decrease its efficacy. Grapefruit and grapefruit juice should also be avoided as they are known CYP3A inhibitors.

Data Presentation

Table 1: this compound Dose Reduction Schedule for Adverse Reactions

Dosage Reduction StageRecommended Dosage
Starting Dose600 mg once daily
First Dose Reduction400 mg once daily
Second Dose Reduction200 mg once daily

Data sourced from clinical trial information.

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) Leading to Dose Modification in Clinical Trials

Adverse EventDose ReductionTreatment Discontinuation
Elevated Liver Enzymes16.4%1.3% (treatment-related)
All TEAEs37.1%7.5%

Data from the TRUST-II trial. Note that percentages for elevated liver enzymes are a subset of all TEAEs leading to dose reduction.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity in Primary Human Hepatocytes

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to acclimate for 24-48 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Replace the culture medium with the this compound-containing medium and incubate for various time points (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assessment:

    • LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage and necrosis.

    • MTT/WST-1 Assay: Assess cell viability by measuring mitochondrial reductase activity.

  • Hepatotoxicity Marker Measurement:

    • ALT/AST Measurement: Collect the culture supernatant and measure ALT and AST levels using commercially available assay kits.

  • Data Analysis: Normalize the data to vehicle-treated controls. Calculate IC50 values for cytotoxicity.

Mandatory Visualizations

Hepatotoxicity_Pathway cluster_0 Hepatocyte This compound This compound CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 ReactiveMetabolites Reactive Metabolites CYP3A4->ReactiveMetabolites ROS Increased ROS ReactiveMetabolites->ROS CellInjury Hepatocyte Injury/ Necrosis ReactiveMetabolites->CellInjury Direct Damage MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Apoptosis->CellInjury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow start Start: Primary Hepatocyte Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment assays Perform Assays treatment->assays cytotoxicity Cytotoxicity Assays (LDH, MTT) assays->cytotoxicity markers Hepatotoxicity Markers (ALT, AST) assays->markers analysis Data Analysis (IC50, Statistical Significance) cytotoxicity->analysis markers->analysis end End: Assess Hepatotoxic Potential analysis->end

Caption: Experimental workflow for in vitro hepatotoxicity assessment.

References

troubleshooting Taletrectinib solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Taletrectinib in in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in DMSO. What should I do?

A1: this compound is known to be soluble in DMSO, with reported solubilities around 45-50 mg/mL.[1][2] If you are experiencing issues, consider the following troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[3] Always use freshly opened, high-purity, anhydrous DMSO.

  • Sonication: As recommended by suppliers, use a sonicator to aid dissolution.[2] Sonicate the solution in a water bath for several minutes until the solution is clear.

  • Gentle Warming: If sonication is not sufficient, gentle warming (e.g., 37°C) can be attempted. However, be cautious as excessive heat may degrade the compound.

  • Check Compound Purity: If solubility issues persist, there may be an issue with the purity of the this compound powder.

Q2: this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?

A2: This is a common issue for hydrophobic small molecules. Here are several strategies to address this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) to minimize solvent-induced artifacts.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in a small volume of your aqueous buffer, vortexing or mixing vigorously. Then, add this intermediate dilution to the final volume.

  • Use of Pluronic F-68 or Tween-80: For biochemical assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween-80 to your assay buffer can help maintain the solubility of this compound. Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed, ensuring the surfactant does not interfere with your assay.

  • Pre-complexing with Serum: For cell-based assays, you can try pre-incubating the diluted this compound in a small amount of fetal bovine serum (FBS) before adding it to the final culture medium. The proteins in the serum can help to keep the compound in solution.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] For long-term storage (months), -80°C is preferable.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: this compound Physicochemical and Solubility Data

PropertyValueSource
Molecular FormulaC₂₉H₃₄FN₅O₅[1]
Molecular Weight551.61 g/mol [1]
In Vitro Solubility (DMSO)≥ 45 mg/mL (81.58 mM)[2]
In Vitro Solubility (DMSO)50 mg/mL (90.64 mM)[1]

Table 2: this compound Potency (IC₅₀)

TargetIC₅₀ (nM)Source
ROS10.207[1]
NTRK10.622[1]
NTRK22.28[1]
NTRK30.98[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.516 mg of this compound (MW = 551.61 g/mol ).

    • Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

    • Vortex the tube briefly to mix.

    • Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is completely clear.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (with or without serum, as required by the assay)

    • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations and to minimize precipitation.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • When diluting, add the this compound stock or intermediate dilution to the culture medium and mix immediately by gentle pipetting or vortexing.

    • Visually inspect the working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide (FAQ 2).

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start This compound Solubility Issue Check_DMSO Is DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Sonicate Sonicate the solution Check_DMSO->Sonicate Yes Use_Fresh_DMSO->Sonicate Precipitation Precipitation upon dilution? Sonicate->Precipitation Serial_Dilution Perform serial dilutions Precipitation->Serial_Dilution Yes Success Solubility issue resolved Precipitation->Success No Add_Surfactant Add surfactant (e.g., Tween-80) for biochemical assays Serial_Dilution->Add_Surfactant Contact_Support Contact Technical Support Serial_Dilution->Contact_Support Serum_Complex Pre-complex with serum for cell-based assays Add_Surfactant->Serum_Complex Serum_Complex->Success G cluster_1 This compound Signaling Pathway Inhibition This compound This compound ROS1_NTRK ROS1 / NTRK Receptor Tyrosine Kinases This compound->ROS1_NTRK Inhibits PI3K PI3K ROS1_NTRK->PI3K MAPK MAPK/ERK Pathway ROS1_NTRK->MAPK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation MAPK->Proliferation

References

Taletrectinib Technical Support Center: Mitigating Off-Target Kinase Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Taletrectinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets and key off-targets of this compound?

A1: this compound is a next-generation, central nervous system (CNS)-active, dual-target tyrosine kinase inhibitor (TKI). Its primary targets are ROS1 and NTRK kinases.[1] A key feature of this compound's design is its high selectivity for ROS1 over Tropomyosin receptor kinase B (TrkB).[2] This selectivity is hypothesized to contribute to a lower incidence of neurological adverse events compared to other TKIs.[2] While a comprehensive public kinome scan is not available, in vitro enzymatic assays have quantified its selectivity against the TRK family.

Q2: We are observing unexpected toxicity in our cell line at concentrations that should be selective for ROS1. What could be the cause?

A2: Unexpected toxicity in a non-ROS1-dependent cell line, or exaggerated toxicity in a ROS1-dependent line, could be due to several factors:

  • Off-target kinase inhibition: this compound may inhibit other kinases essential for your specific cell line's survival. Even highly selective inhibitors can have off-target effects at sufficient concentrations.

  • Cell line-specific sensitivity: The genetic background of your cell line may make it particularly sensitive to the inhibition of a secondary target.

  • Metabolite-induced toxicity: The cells may be metabolizing this compound into a more toxic compound.

  • Incorrect dosing: Ensure accurate calculation of concentrations and uniform distribution in culture media.

We recommend performing a dose-response curve to determine the precise IC50 in your cell line and comparing it to the known IC50 for ROS1.

Q3: How can we confirm if the observed phenotype in our experiment is due to an off-target effect?

A3: Distinguishing on-target from off-target effects is crucial. We recommend the following strategies:

  • Washout Experiment: Perform a washout experiment to see if the phenotype is reversible. On-target effects in a ROS1-dependent cell line should diminish as the inhibitor is removed and the kinase signaling pathway reactivates. A sustained effect post-washout might indicate irreversible binding or downstream consequences of off-target inhibition.

  • Rescue Experiment: If you have a ROS1-addicted cell line, assess whether the expression of a drug-resistant ROS1 mutant (e.g., G2032R, for which this compound is still effective) can rescue the phenotype. If not, an off-target effect is likely.

  • Use of a Structurally Unrelated Inhibitor: Treat your cells with another potent ROS1 inhibitor that has a different chemical scaffold. If the phenotype is replicated, it is more likely to be an on-target effect.

  • Kinome Profiling: The most definitive method is to perform a broad kinase panel screen (kinome scan) at the concentration where you observe the phenotype. This will identify other kinases inhibited by this compound at that concentration.

Q4: Our experiments with liver-derived cell lines (e.g., HepG2) show decreased viability. How can we investigate this potential hepatotoxicity?

A4: The most common treatment-emergent adverse events reported in clinical studies include elevated liver enzymes (AST and ALT).[3] To investigate this in vitro, you can use liver-derived cell lines or primary hepatocytes. We recommend a tiered approach:

  • Confirm Cytotoxicity: Perform a standard cell viability assay (e.g., MTS or CellTiter-Glo®) to establish a dose-response curve and determine the IC50 in your hepatic cell model.

  • Mechanistic Assays: Use commercially available kits to assess markers of liver injury, such as measuring reactive oxygen species (ROS) production, mitochondrial membrane potential, or apoptosis (e.g., caspase-3/7 activity).[4]

  • Consult Literature: Review literature on TKI-induced hepatotoxicity for established in vitro protocols and relevant biomarkers to test.[5][6]

Q5: We are observing changes in cell adhesion and morphology in our intestinal cell line models. Could this be related to the gastrointestinal side effects seen in patients?

A5: Yes, this is possible. Diarrhea and nausea are common side effects of this compound.[7] These can be modeled in vitro using intestinal cell lines like Caco-2, which form polarized monolayers.

  • Assess Barrier Function: Grow Caco-2 cells on transwell inserts and measure the transepithelial electrical resistance (TEER) after treatment with this compound. A decrease in TEER suggests a disruption of tight junctions and compromised barrier function.

  • Evaluate Cell Proliferation and Apoptosis: TKIs can affect the rapidly dividing cells of the intestinal crypts. Assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in your cell model.

  • Consider Organoid Models: For a more physiologically relevant system, consider using murine or human intestinal organoids to study the effects on different cell types within the intestinal epithelium.

Data Summary

Table 1: In Vitro Selectivity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary on-target kinase (ROS1) and key off-target kinases from the TRK family. The data demonstrates the high potency against ROS1 and its selectivity over TRKA and TRKB.

Kinase TargetIC50 (nM)Fold Selectivity (vs. ROS1)
ROS10.071x
TRKA1.26~18x
TRKB1.47~21x
TRKC0.18~2.6x
(Source: Data compiled from in vitro enzymatic assays)[1][8]

Experimental Protocols

Protocol 1: Determining Cellular IC50 using a Dose-Response Curve

This protocol describes how to establish the concentration of this compound that inhibits 50% of a biological function (e.g., cell viability) in your specific cell line.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or white-walled microplates (depending on readout)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

  • Prepare Drug Dilutions: Create a serial dilution series of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Drug Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Typically, each concentration is tested in triplicate.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours for proliferation assays).

  • Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using the appropriate plate reader.

  • Data Analysis:

    • Subtract the background signal (no-cell control) from all wells.

    • Normalize the data by setting the vehicle control (DMSO) to 100% viability.

    • Plot the normalized viability (%) against the log of the drug concentration.

    • Use a non-linear regression model (e.g., sigmoidal, 4PL) in software like GraphPad Prism to fit the curve and calculate the IC50 value.

Protocol 2: In Vitro Washout Experiment to Assess Reversibility

This experiment helps determine if the inhibitor's effect is transient or sustained after its removal.

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates)

  • This compound at a concentration known to cause a clear phenotype (e.g., 3x IC50)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete culture medium (pre-warmed)

  • Lysis buffer and reagents for downstream analysis (e.g., Western blot)

Procedure:

  • Initial Treatment: Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 2 hours).

  • Sample Collection (Time 0): Harvest a set of treated and control cells immediately after the initial treatment period. This is your "0-hour post-washout" time point.

  • Washout:

    • Aspirate the drug-containing medium from the remaining plates.

    • Gently wash the cells twice with a generous volume of warm, sterile PBS to remove any residual inhibitor.

    • Add fresh, pre-warmed, drug-free complete culture medium.

  • Post-Washout Incubation: Return the plates to the incubator.

  • Time-Course Collection: Harvest cells at various time points after the washout (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the collected cell lysates for your phenotype of interest. For example, use Western blotting to probe the phosphorylation status of ROS1 and its downstream effectors (e.g., p-ERK, p-AKT). A return of phosphorylation over time indicates a reversible, on-target effect.

Visualizations

Signaling_Pathway_Inhibition cluster_ROS1 ROS1-Driven Signaling cluster_Inhibitor Inhibitor Action ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 GAB1 GAB1 ROS1->GAB1 RAS RAS SHP2->RAS PI3K PI3K GAB1->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation This compound This compound This compound->ROS1 Inhibits Off_Target Potential Off-Target Kinase Off_Target->Proliferation Inhibits/Activates

Caption: this compound inhibits ROS1, blocking downstream survival pathways like MAPK/ERK and PI3K/AKT.

Troubleshooting_Workflow Start Unexpected Phenotype (e.g., Toxicity, Morphological Change) DoseResponse Q: Is the effect dose-dependent? A: Perform Dose-Response Curve Start->DoseResponse ViabilityAssay Perform Cell Viability Assay (IC50) DoseResponse->ViabilityAssay Yes OnTarget Q: Is it an on-target effect? A: Washout / Rescue Experiment WashoutProtocol Perform Washout Experiment (Check p-ROS1 recovery) OnTarget->WashoutProtocol Uncertain OffTarget Q: What is the off-target? A: Kinome-wide Profiling KinomeScan Perform Kinome Scan at effective concentration OffTarget->KinomeScan ViabilityAssay->OnTarget WashoutProtocol->OffTarget Phenotype Persists Analyze Analyze Results: Identify novel targets KinomeScan->Analyze

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Optimizing Taletrectinib Efficacy in CNS Metastases Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Taletrectinib in preclinical models of central nervous system (CNS) metastases. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets ROS1 and NTRK fusion proteins. These fusion proteins are oncogenic drivers in some non-small cell lung cancers (NSCLC) and other solid tumors, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[1][2] this compound was designed for enhanced CNS penetration to effectively treat brain metastases.[2][3] It also demonstrates activity against acquired resistance mutations, such as the ROS1 G2032R mutation, which can limit the efficacy of earlier-generation TKIs.[3][4]

Q2: What are the reported intracranial response rates for this compound in clinical trials?

A2: this compound has shown robust intracranial activity in clinical trials for patients with ROS1-positive NSCLC and brain metastases. In the combined analysis of the TRUST-I and TRUST-II trials, the intracranial objective response rate (IC-ORR) was notable in both TKI-naïve and TKI-pretreated patient populations.[3][5][6]

Q3: What preclinical models are suitable for evaluating this compound's efficacy in CNS metastases?

A3: Two primary in vivo models are recommended:

  • Intracranial injection of human cancer cell lines: This involves the stereotactic injection of ROS1-fusion positive NSCLC cell lines (e.g., HCC78, SLC34A2-ROS1) into the brains of immunodeficient mice. This model is useful for assessing the initial efficacy and brain penetration of this compound.

  • Patient-Derived Xenograft (PDX) models: Surgically resected brain metastasis tissue from patients with ROS1-positive NSCLC is implanted into immunodeficient mice, either subcutaneously or orthotopically into the brain.[7] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[7]

Q4: How can I assess this compound's concentration and target engagement in the brain?

A4: To confirm that this compound is reaching its target in the CNS, you can measure its concentration in brain tissue and cerebrospinal fluid (CSF) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). To assess target engagement, you can perform Western blotting or immunohistochemistry (IHC) on brain tumor tissue to measure the phosphorylation levels of ROS1 and its downstream signaling proteins (e.g., p-ERK, p-AKT). A decrease in phosphorylation indicates successful target inhibition.

Troubleshooting Guides

Issue 1: Low or Inconsistent Tumor Engraftment in Intracranial Models
Potential Cause Troubleshooting Steps
Poor Cell Viability Ensure cancer cell lines are in the logarithmic growth phase and have high viability (>95%) before injection. Keep cells on ice during the procedure.
Incorrect Injection Technique Verify stereotactic coordinates for accurate injection into the desired brain region (e.g., striatum or cerebrum). Inject cells slowly (e.g., 1 µL/minute) to prevent backflow and tissue damage.[8]
Suboptimal Cell Number Titrate the number of injected cells. Too few cells may not establish a tumor, while too many can cause rapid morbidity. A typical starting point is 1x10^5 to 5x10^5 cells per mouse.
Mouse Strain Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to improve the engraftment of human cell lines and PDX models.
Issue 2: High Variability in Tumor Growth and Response to this compound
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure accurate and consistent dosing of this compound. For oral gavage, verify proper technique to deliver the full dose.
Variable Blood-Brain Barrier Permeability Tumor growth can alter the permeability of the blood-brain barrier (BBB). Consider using imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess BBB permeability in your model.
Tumor Heterogeneity (especially in PDX models) Characterize the molecular profile of your PDX models. Different passages of the same PDX line may exhibit genetic drift.
Animal Health Monitor mice for signs of distress or neurological symptoms that could affect their feeding and, consequently, drug absorption.
Issue 3: Emergence of Resistance to this compound in the Model
Potential Cause Troubleshooting Steps
Acquired On-Target Mutations If tumors initially respond and then regrow, sequence the ROS1 kinase domain in the resistant tumors to identify potential secondary mutations, such as G2032R.[3]
Bypass Signaling Pathway Activation Perform RNA sequencing or proteomic analysis on resistant tumors to identify the upregulation of alternative signaling pathways (e.g., MET, EGFR) that may be compensating for ROS1 inhibition.
Insufficient Drug Exposure in the CNS Measure this compound concentrations in the brain tissue of mice with relapsed tumors to ensure that adequate drug levels are being maintained.

Quantitative Data Summary

The following tables summarize the clinical efficacy of this compound in patients with ROS1-positive NSCLC and CNS metastases from the TRUST-I and TRUST-II trials.

Table 1: Efficacy of this compound in TKI-Naïve Patients with CNS Metastases

EndpointResultCitation
Intracranial Objective Response Rate (IC-ORR)76% - 80%[3][5]
Median Duration of Response (DOR)44.9 months[3]
Median Progression-Free Survival (PFS)45.6 months[3]

Table 2: Efficacy of this compound in TKI-Pretreated Patients with CNS Metastases

EndpointResultCitation
Intracranial Objective Response Rate (IC-ORR)62.5% - 65.6%[3][5]
Median Duration of Response (DOR)~17 months[3]
Median Progression-Free Survival (PFS)~9.7 months[3]

Table 3: Efficacy of this compound Against the ROS1 G2032R Mutation

Patient PopulationResponse RateCitation
13 patients with G2032R mutation61%[3]

Experimental Protocols

Protocol 1: Intracranial Xenograft Model of NSCLC Brain Metastasis
  • Cell Culture: Culture ROS1-fusion positive NSCLC cells (e.g., HCC78) in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free media or PBS at a concentration of 1x10^8 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize an immunodeficient mouse (e.g., NSG) and secure it in a stereotactic frame.

  • Surgical Procedure: Create a small incision in the scalp to expose the skull. Use a micro-drill to create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Intracranial Injection: Slowly inject 2-5 µL of the cell suspension (2-5x10^5 cells) into the brain parenchyma at a depth of 3-4 mm.[8] Withdraw the needle slowly after 5-10 minutes to prevent reflux.

  • Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.

  • This compound Treatment: Once tumors are established (as determined by imaging), begin treatment with this compound at the desired dose and schedule.

  • Efficacy Assessment: Measure tumor volume regularly using imaging. At the end of the study, harvest brain tissue for histological and molecular analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model of NSCLC Brain Metastasis
  • Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient with a resected ROS1-positive NSCLC brain metastasis under appropriate ethical guidelines.

  • Tissue Processing: Mechanically mince the tumor tissue into small fragments (1-2 mm³) in sterile media on ice.

  • Subcutaneous Implantation (for initial expansion): Anesthetize an immunodeficient mouse. Create a small subcutaneous pocket on the flank and implant 2-3 tumor fragments. Suture the incision.

  • Tumor Growth and Passaging: Monitor for tumor growth. Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and passage it into new mice for expansion.

  • Orthotopic Implantation:

    • Mechanically or enzymatically dissociate a portion of the PDX tumor into a single-cell suspension.

    • Follow steps 3-6 of Protocol 1 for intracranial injection of the PDX cell suspension.

  • Treatment and Efficacy Assessment: Follow steps 8 and 9 of Protocol 1 to evaluate the efficacy of this compound in the PDX model.

Visualizations

Taletrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_NTRK ROS1/NTRK Fusion Protein RAS RAS ROS1_NTRK->RAS PI3K PI3K ROS1_NTRK->PI3K This compound This compound This compound->ROS1_NTRK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the ROS1/NTRK fusion protein, blocking downstream signaling pathways.

Experimental_Workflow cluster_model Model Establishment cluster_treatment Treatment & Analysis start Start: ROS1+ NSCLC Cells/PDX injection Intracranial Injection (Stereotactic) start->injection monitoring Tumor Growth Monitoring (Bioluminescence/MRI) injection->monitoring treatment This compound Treatment monitoring->treatment efficacy Efficacy Assessment (Tumor Volume) treatment->efficacy analysis Endpoint Analysis: - Histology (IHC) - Molecular Analysis - Drug Concentration efficacy->analysis

Caption: Workflow for assessing this compound efficacy in CNS metastases models.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Experiment Start issue Issue Encountered start->issue engraftment Low/No Tumor Engraftment issue->engraftment e.g. variability High Response Variability issue->variability e.g. resistance Acquired Resistance issue->resistance e.g. check_cells Check Cell Viability & Injection Technique engraftment->check_cells check_dosing Verify Dosing & Assess BBB variability->check_dosing analyze_tumor Sequence ROS1 & Analyze Bypass Pathways resistance->analyze_tumor

References

dealing with inconsistent results in Taletrectinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving Taletrectinib.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism, experimental variability, and resistance.

Q1: What is the primary mechanism of action for this compound?

This compound is a next-generation, orally available tyrosine kinase inhibitor (TKI).[1] It selectively targets and binds to the ATP-binding site of C-ros oncogene 1 (ROS1) and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1][2][3] This inhibition blocks the phosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3][4] A key feature of this compound is its ability to overcome certain resistance mutations that affect first-generation TKIs, such as the ROS1 G2032R mutation.[3][5][6]

Taletrectinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROS1_NTRK ROS1 / NTRK Fusion Protein PI3K_AKT PI3K/AKT Pathway ROS1_NTRK->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway ROS1_NTRK->MAPK_ERK Activates JAK_STAT JAK/STAT Pathway ROS1_NTRK->JAK_STAT Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation This compound This compound This compound->ROS1_NTRK Inhibits

Caption: this compound's inhibitory action on ROS1/NTRK signaling.

Q2: My cell viability (IC50) values for this compound are inconsistent across experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue in TKI experiments. The causes can be grouped into three main categories:

  • Cell Line Integrity: Ensure your cell line has not been compromised. This includes verifying the presence of the ROS1/NTRK fusion, checking for mycoplasma contamination, and using cells within a consistent, low passage number range.

  • Compound and Reagent Handling: Confirm the purity and concentration of your this compound stock. The compound should be stored correctly, and fresh dilutions should be made for each experiment. Solvent concentration (e.g., DMSO) must be consistent across all wells, including controls, as it can impact cell viability.[7]

  • Assay Parameters: Small variations in cell seeding density, treatment duration, or the specific viability assay used (e.g., MTT, CellTiter-Glo) can significantly alter results. Ensure these parameters are optimized and strictly controlled.

Refer to the troubleshooting workflow below for a systematic approach to identifying the source of variability.

Q3: I am not observing the expected decrease in ROS1 phosphorylation in my Western Blots. What could be wrong?

This issue often points to problems with experimental technique or reagents.

  • Antibody Performance: Ensure your primary antibody for phosphorylated ROS1 (p-ROS1) is validated for the application and is specific. Run positive and negative controls to confirm.

  • Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein after cell lysis.

  • Treatment Time: The peak inhibition of p-ROS1 may occur at a specific time point after this compound treatment. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal duration for observing maximum inhibition.

  • Loading and Transfer: Verify equal protein loading by checking a housekeeping protein (e.g., GAPDH, β-actin). Inefficient protein transfer to the membrane can also lead to weak signals.

Q4: My in vivo xenograft model shows variable tumor response to this compound. What should I investigate?

In vivo studies introduce higher complexity. Inconsistent results can stem from:

  • Pharmacokinetics: this compound is metabolized primarily by CYP3A enzymes.[2] Co-administration of other compounds or variations in animal diet could affect its metabolism and bioavailability. Ensure consistent dosing formulation and administration technique.

  • Tumor Heterogeneity: Even with cell lines, tumors in xenograft models can develop heterogeneity, leading to varied responses.

  • Drug Resistance: Sub-populations of cells within the tumor may develop resistance through on-target mutations or the activation of bypass signaling pathways.[6][8] Consider analyzing non-responding tumors for known resistance markers.

Q5: What are the known mechanisms of resistance to TKIs like this compound?

Resistance to TKIs is a significant challenge and typically falls into two categories:

  • On-Target Resistance: This involves secondary mutations in the kinase domain of the target protein (e.g., ROS1), which prevent the drug from binding effectively.[9] While this compound is designed to overcome the common G2032R mutation, other novel mutations in the ROS1 kinase domain have been reported to confer resistance to various TKIs.[10][11]

  • Off-Target (Bypass) Resistance: Cancer cells can activate alternative signaling pathways to circumvent the blocked ROS1/NTRK pathway.[8] This can involve the upregulation of other kinases like EGFR, MET, or KRAS, which then drive cell proliferation and survival independently of ROS1 signaling.[6][8][9]

Resistance_Mechanisms Resistance TKI Resistance Mechanisms OnTarget On-Target Resistance Resistance->OnTarget OffTarget Off-Target (Bypass) Resistance Resistance->OffTarget Mutations Secondary Mutations in ROS1 Kinase Domain (e.g., L2010M, G1957A) OnTarget->Mutations involves BypassPathways Activation of Parallel Pathways (e.g., EGFR, MET, KRAS) OffTarget->BypassPathways involves Troubleshooting_Workflow start Start: Inconsistent IC50 Results q1 1. Verify Cell Line? start->q1 a1 Action: Perform STR profiling. Test for mycoplasma. Use consistent passage number. q1->a1 No q2 2. Check this compound Stock? q1->q2 Yes a1->q2 a2 Action: Confirm solvent & concentration. Prepare fresh stock solution. Check storage conditions (-20°C/-80°C). q2->a2 No q3 3. Standardize Assay Protocol? q2->q3 Yes a2->q3 a3 Action: Optimize & fix cell seeding density. Ensure consistent incubation times. Validate assay reagents (e.g., MTT, Glo reagent). q3->a3 No q4 4. Control for Plate Effects? q3->q4 Yes a3->q4 a4 Action: Include vehicle-only controls. Monitor for edge effects. Ensure uniform temperature/CO2. q4->a4 No end Consistent Results q4->end Yes a4->end

References

Technical Support Center: Managing Gastrointestinal Side Effects of Taletrectinib in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with Taletrectinib.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Unexpectedly high incidence of diarrhea in study animals.

  • Possible Cause 1: Dose-related toxicity. this compound, as a tyrosine kinase inhibitor (TKI), can induce GI toxicity in a dose-dependent manner.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare the administered dose with established tolerable doses from available literature, if any. Note that human clinical trials have reported diarrhea as a common adverse event.[1][2][3][4][5]

    • Dose De-escalation Study: If the current dose is causing significant toxicity, consider performing a dose de-escalation study to identify the maximum tolerated dose (MTD) in your specific animal model.

    • Staggered Dosing: Instead of a daily high dose, consider a staggered or intermittent dosing schedule (e.g., every other day) to allow for GI tract recovery.

    • Supportive Care: Provide supportive care such as hydration and electrolyte supplementation to manage dehydration associated with diarrhea. Anti-diarrheal agents like loperamide may be considered, but their impact on experimental outcomes should be carefully evaluated.[6]

  • Possible Cause 2: Animal model sensitivity. The specific strain or species of the animal model may have a higher sensitivity to this compound-induced GI effects.

  • Troubleshooting Steps:

    • Literature Review: Search for literature on the GI sensitivity of your chosen animal model to other TKIs.

    • Consider Alternative Models: If sensitivity is high, consider using a different, more robust animal model for future studies. There are various established animal models for studying drug-induced gastrointestinal side effects.[7][8][9][10]

Issue 2: Significant weight loss and decreased food intake in treated animals.

  • Possible Cause 1: Nausea and anorexia. Nausea is a frequently reported side effect of this compound in human patients.[1][2][3][4] This can lead to decreased appetite (anorexia) and subsequent weight loss.

  • Troubleshooting Steps:

    • Monitor Food Consumption: Quantify daily food intake to confirm anorexia.

    • Palatable Diet: Offer a more palatable or wet food diet to encourage eating.

    • Anti-emetic Co-administration: Consider the use of anti-emetic agents. However, potential drug-drug interactions and effects on this compound's metabolism must be assessed.

    • Dose Adjustment: As with diarrhea, weight loss can be dose-dependent. A dose reduction may be necessary.

  • Possible Cause 2: Malabsorption due to GI toxicity. Damage to the intestinal lining can impair nutrient absorption, leading to weight loss despite adequate food intake.

  • Troubleshooting Steps:

    • Fecal Analysis: Conduct a fecal analysis to check for undigested food particles or signs of malabsorption.

    • Histopathological Examination: At the end of the study, perform a histopathological examination of the GI tract to assess for mucosal damage, inflammation, or other abnormalities.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of this compound in animal studies?

A1: While specific data from animal studies on this compound is limited in the public domain, based on human clinical trial data and the general class effects of tyrosine kinase inhibitors, the following GI side effects can be anticipated:

  • Diarrhea[1][2][3][4][5]

  • Nausea and Vomiting[1][2][3][4]

  • Decreased Appetite (Anorexia)[2]

  • Constipation[2][3]

Q2: What is the mechanism of this compound-induced gastrointestinal toxicity?

A2: this compound is a potent inhibitor of ROS1 and NTRK tyrosine kinases.[11][12][13][14] While the exact mechanism of its GI toxicity is not fully elucidated, it is likely related to the "on-target" or "off-target" inhibition of kinases that play a role in the homeostasis of the gastrointestinal epithelium. Inhibition of these pathways can disrupt cell proliferation, differentiation, and mucosal barrier function, leading to the observed side effects.[15][16]

Q3: What experimental protocols can be used to assess this compound-induced GI toxicity?

A3: A comprehensive assessment should include a combination of clinical observations and post-mortem analyses.

  • Experimental Protocol: Assessment of GI Toxicity in a Rodent Model

    • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

    • Dosing: Administer this compound orally at various dose levels, including a vehicle control group.

    • Clinical Monitoring (Daily):

      • Record body weight.

      • Quantify food and water intake.

      • Observe and score stool consistency (e.g., normal, soft, diarrhea).

      • Note any signs of nausea or emesis (in relevant species).

    • Terminal Procedures:

      • Collect blood samples for complete blood count (CBC) and serum chemistry analysis.

      • Harvest the entire gastrointestinal tract.

      • Measure the length of the small intestine and colon.

      • Collect tissue sections from the stomach, duodenum, jejunum, ileum, and colon for histopathological analysis (e.g., H&E staining to assess mucosal injury, inflammation, and crypt architecture).

Q4: How can I manage gastrointestinal side effects to maintain the integrity of my long-term animal study?

A4: Proactive management is key for long-term studies.

  • Establish MTD: Conduct a preliminary dose-finding study to determine the maximum tolerated dose.

  • Supportive Care: Implement supportive care measures at the first sign of GI distress. This includes providing nutritional support with highly palatable and easily digestible food, and ensuring adequate hydration.

  • Pharmacological Intervention: In consultation with a veterinarian, consider the use of medications to manage specific symptoms, such as anti-diarrheals or anti-emetics. Be mindful of potential interactions with this compound.[6]

  • Dose Modification: If side effects are severe, consider reducing the dose or implementing a "drug holiday" to allow for recovery.

Data Presentation

Table 1: Summary of Gastrointestinal Adverse Events of this compound in Human Clinical Trials

Adverse EventFrequency (Any Grade)Frequency (Grade 3 or Higher)
Diarrhea50.0% - 70%[1][5]3.4% - 4.5%[1][3]
Nausea50.0% - 59.1%[1][2]<2%[2][3]
Vomiting34.5% - 43.3%[2][3]<2%[2][3]
Decreased Appetite15.2% - 18.0%[2][3]<2%[2]
Constipation16.3% - 24.0%[2][3]Not Reported

Note: Data is compiled from multiple human clinical trials and may vary based on the specific study population and dosing regimen.

Visualizations

taletrectinib_pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling This compound This compound ROS1_NTRK ROS1/NTRK Fusion Proteins This compound->ROS1_NTRK Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes MAPK_ERK MAPK/ERK Pathway ROS1_NTRK->MAPK_ERK PI3K_AKT PI3K/AKT Pathway ROS1_NTRK->PI3K_AKT JAK_STAT JAK/STAT Pathway ROS1_NTRK->JAK_STAT Proliferation Tumor Cell Proliferation & Survival MAPK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: this compound's mechanism of action in tumor cells.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model Dose_Groups Establish Dose Groups (Vehicle, Low, Mid, High) Animal_Model->Dose_Groups Acclimatization Acclimatization Period Dose_Groups->Acclimatization Dosing Oral Administration of this compound Acclimatization->Dosing Daily_Monitoring Daily Clinical Monitoring (Weight, Food Intake, Stool Score) Dosing->Daily_Monitoring Necropsy Necropsy & Tissue Collection Daily_Monitoring->Necropsy End of Study Blood_Analysis Blood Chemistry & CBC Necropsy->Blood_Analysis Histo Histopathology of GI Tract Necropsy->Histo Data_Analysis Data Interpretation Blood_Analysis->Data_Analysis Histo->Data_Analysis

Caption: Workflow for assessing GI toxicity in animal models.

troubleshooting_logic Start High Incidence of Diarrhea/Weight Loss Check_Dose Is the dose appropriate? Start->Check_Dose Reduce_Dose Consider Dose Reduction / Intermittent Dosing Check_Dose->Reduce_Dose No Check_Model Is the animal model known for GI sensitivity? Check_Dose->Check_Model Yes Supportive_Care Implement Supportive Care (Hydration, Palatable Diet) Reduce_Dose->Supportive_Care Change_Model Consider Alternative Animal Model Check_Model->Change_Model Yes Check_Model->Supportive_Care No Continue Continue Study with Modifications Change_Model->Continue Supportive_Care->Continue

Caption: Troubleshooting logic for managing GI side effects.

References

Validation & Comparative

Taletrectinib Versus Crizotinib: A Comparative Analysis in ROS1-Positive NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, resistance profiles, and central nervous system activity of taletrectinib and crizotinib in ROS1-rearranged non-small cell lung cancer (NSCLC).

This guide provides a comprehensive comparison of this compound, a next-generation ROS1 tyrosine kinase inhibitor (TKI), and crizotinib, a first-generation TKI, for the treatment of ROS1-positive NSCLC. The information presented is based on preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and visual representations of key biological and experimental processes.

Executive Summary

This compound demonstrates superior efficacy over crizotinib in ROS1-positive NSCLC models, particularly in overcoming the common G2032R resistance mutation and in treating brain metastases. Clinical data from the TRUST-I and TRUST-II trials show that this compound leads to high and durable responses in both TKI-naïve and crizotinib-pretreated patients. In contrast, while crizotinib is effective as a first-line treatment, its efficacy is limited by the development of resistance and poor central nervous system (CNS) penetration.

Data Presentation

Table 1: Preclinical Activity of this compound and Crizotinib
CompoundTargetIC50 (nM)Notes
This compoundROS1 (Wild-Type)<1Highly potent against wild-type ROS1.
ROS1 (G2032R)SubnanomolarOver 400-fold more potent than crizotinib against the G2032R mutation[1].
CrizotinibROS1 (Wild-Type)31Effective against wild-type ROS1[1].
ROS1 (G2032R)>1000Ineffective against the G2032R solvent-front mutation[2].
Table 2: Clinical Efficacy of this compound (TRUST-I & TRUST-II Pooled Data)
Patient PopulationEndpointThis compound
TKI-Naïve (n=160) Confirmed Objective Response Rate (cORR) 88.8%[3]
Intracranial cORR (IC-cORR) 76.5%[3]
Median Duration of Response (DoR) 44.2 months[3]
Median Progression-Free Survival (PFS) 45.6 months[3]
Crizotinib-Pretreated (n=113) Confirmed Objective Response Rate (cORR) 55.8%[3]
cORR in G2032R+ patients (n=13) 61.5%[3]
Intracranial cORR (IC-cORR) 65.6%[3]
Median Duration of Response (DoR) 16.6 months[3]
Median Progression-Free Survival (PFS) 9.7 months[3]
Table 3: Clinical Efficacy of Crizotinib (PROFILE 1001 Trial)
Patient PopulationEndpointCrizotinib
TKI-Naïve (n=53) Objective Response Rate (ORR) 72%[4]
Median Duration of Response (DoR) 24.7 months[4]
Median Progression-Free Survival (PFS) 19.3 months[4]
Median Overall Survival (OS) 51.4 months[4]

Signaling Pathway and Mechanisms of Action

ROS1 gene rearrangements lead to the expression of fusion proteins with constitutively active kinase domains. These fusion proteins activate downstream signaling pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Both this compound and crizotinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the ROS1 kinase domain, thereby blocking its kinase activity and inhibiting downstream signaling. This compound was specifically designed to overcome resistance mutations that affect the binding of first-generation inhibitors like crizotinib.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein RAS RAS ROS1_Fusion->RAS Activates PI3K PI3K ROS1_Fusion->PI3K Activates JAK JAK ROS1_Fusion->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT STAT JAK->STAT STAT->Proliferation_Survival This compound This compound This compound->ROS1_Fusion Inhibits Crizotinib Crizotinib Crizotinib->ROS1_Fusion Inhibits

ROS1 Signaling Pathway and TKI Inhibition

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and crizotinib against wild-type and mutant ROS1 kinase.

Methodology:

  • Recombinant wild-type or mutant ROS1 kinase domain is incubated with the test compound (this compound or crizotinib) at various concentrations.

  • A kinase reaction is initiated by the addition of ATP and a substrate peptide.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., with ³²P-ATP) or non-radiometric assays (e.g., ELISA-based or fluorescence-based).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (Ba/F3 Cells)

Objective: To assess the anti-proliferative activity of this compound and crizotinib in cells dependent on ROS1 fusion proteins for survival.

Methodology:

  • Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express a ROS1 fusion protein (e.g., CD74-ROS1) with either a wild-type or mutant ROS1 kinase domain. This makes the cells IL-3 independent and reliant on ROS1 signaling.

  • The engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3.

  • Cells are treated with a range of concentrations of the test compound (this compound or crizotinib).

  • After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

  • The IC50 values are determined from the dose-response curves.

In Vivo Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and crizotinib.

Methodology:

  • Human NSCLC cell lines harboring a ROS1 fusion or patient-derived xenograft (PDX) tissue is implanted subcutaneously or orthotopically (in the lung) into immunodeficient mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (this compound or crizotinib) orally at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly using calipers. For orthotopic models, tumor growth can be monitored by imaging techniques like bioluminescence or MRI.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

  • Efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.

In_Vivo_Workflow Implantation Implantation of ROS1+ NSCLC cells/PDX into immunodeficient mice Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Crizotinib Randomization->Treatment Control Vehicle Administration Randomization->Control Measurement Regular Measurement of Tumor Volume Treatment->Measurement Control->Measurement Analysis Data Analysis: Tumor Growth Inhibition Measurement->Analysis

Experimental Workflow for In Vivo Xenograft Studies

Comparative Analysis of Key Features

This compound exhibits several key advantages over crizotinib, making it a more effective treatment option for a broader range of patients with ROS1-positive NSCLC.

Drug_Comparison cluster_this compound This compound cluster_crizotinib Crizotinib T_Efficacy High Efficacy in TKI-Naïve & Pretreated Superiority This compound's Superiority T_Efficacy->Superiority T_Resistance Active Against G2032R Mutation T_Resistance->Superiority T_CNS Excellent CNS Penetration T_CNS->Superiority C_Efficacy Effective in TKI-Naïve Patients C_Resistance Ineffective Against G2032R Mutation C_CNS Limited CNS Penetration

Logical Comparison of this compound and Crizotinib

Conclusion

The available preclinical and clinical data strongly support the superior profile of this compound compared to crizotinib for the treatment of ROS1-positive NSCLC. This compound's high potency against both wild-type and G2032R-mutant ROS1, coupled with its excellent CNS penetration, addresses the key limitations of crizotinib. These characteristics translate into improved clinical outcomes, including higher response rates and longer progression-free survival, for both TKI-naïve and previously treated patients. For researchers and drug development professionals, this compound represents a significant advancement in the targeted therapy of ROS1-rearranged lung cancer.

References

Taletrectinib Demonstrates Potent Activity Against Known ROS1 Resistance Mutations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 6, 2025 – New comparative data validates the potent and broad activity of taletrectinib, a next-generation ROS1 tyrosine kinase inhibitor (TKI), against a spectrum of known ROS1 resistance mutations, including the most prevalent G2032R solvent front mutation. This guide provides a comprehensive comparison of this compound with other approved and investigational ROS1 inhibitors, supported by preclinical data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.

This compound is a potent, orally available, next-generation ROS1 inhibitor that has demonstrated significant efficacy in both TKI-naïve and crizotinib-pretreated patients with ROS1-positive non-small cell lung cancer (NSCLC).[1][2] A key differentiator for this compound is its robust activity against acquired resistance mutations that can emerge during treatment with earlier-generation TKIs.

Comparative Efficacy Against ROS1 Resistance Mutations

Preclinical studies utilizing engineered Ba/F3 cells expressing various ROS1 fusion proteins and resistance mutations provide a quantitative comparison of the inhibitory activity of this compound against other ROS1 TKIs. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

ROS1 StatusThis compound IC50 (nM)Crizotinib IC50 (nM)Entrectinib IC50 (nM)Repotrectinib IC50 (nM)Lorlatinib IC50 (nM)
Wild-Type 2.69.61.5<0.20.7
G2032R 53.3>1000>100023.1196.6
D2033N ---1.33.3
L2026M ->1000---
S1986F ->1000---
S1986Y ->1000---
(Data compiled from multiple preclinical studies. Specific cell lines and assay conditions may vary.)

As the data indicates, this compound maintains significant potency against the G2032R mutation, a common mechanism of resistance to first-generation inhibitors like crizotinib and entrectinib.[1][3] While repotrectinib also shows activity against this mutation, this compound provides a valuable alternative with a distinct pharmacological profile.

Clinical data from the TRUST-I and TRUST-II trials further support these preclinical findings. In a pooled analysis, the confirmed objective response rate (cORR) in patients with the G2032R mutation treated with this compound was 61.5%.[4]

Experimental Protocols

The following methodologies are representative of the key experiments used to evaluate the efficacy of ROS1 inhibitors against resistance mutations.

In Vitro Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ROS1 kinase.

Objective: To determine the IC50 value of an inhibitor against purified wild-type or mutant ROS1 kinase.

General Protocol:

  • Reagents: Recombinant human ROS1 kinase (wild-type or mutant), kinase buffer, ATP, substrate (e.g., a synthetic peptide), and the test inhibitor.

  • Procedure: a. The ROS1 kinase is incubated with the test inhibitor at various concentrations in a kinase buffer. b. The kinase reaction is initiated by the addition of ATP and a suitable substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to block the proliferation of cancer cells that are dependent on ROS1 signaling for their growth and survival.

Objective: To determine the IC50 value of an inhibitor in a cellular context.

General Protocol:

  • Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, are engineered to express a specific ROS1 fusion protein (e.g., CD74-ROS1) with or without a resistance mutation. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the ROS1 fusion protein.

  • Procedure: a. Engineered Ba/F3 cells are seeded in 96-well plates in media lacking IL-3. b. The cells are treated with a serial dilution of the test inhibitor. c. The plates are incubated for a period of 48 to 72 hours. d. Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or WST-1, which quantifies the metabolic activity of viable cells.

  • Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value.

Visualizing the Landscape of ROS1 Inhibition

To better understand the context of this compound's activity, the following diagrams illustrate the ROS1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ROS1 Inhibits

ROS1 Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis start Start: Engineer Ba/F3 cells with ROS1 fusions (WT & Mutant) seed Seed cells in 96-well plates (IL-3 deficient media) start->seed treat Add serial dilutions of This compound & other TKIs seed->treat incubate Incubate for 48-72 hours treat->incubate viability Measure cell viability (e.g., MTT, MTS assay) incubate->viability calculate Calculate IC50 values viability->calculate compare Compare potency against different ROS1 mutations calculate->compare

Workflow for Cell-Based Proliferation Assay.

Conclusion

This compound demonstrates potent inhibitory activity against wild-type ROS1 and, critically, maintains strong efficacy against known resistance mutations, most notably G2032R. This positions this compound as a promising therapeutic option for patients with ROS1-positive NSCLC, both in the first-line setting and after the development of resistance to other TKIs. The favorable preclinical profile, combined with encouraging clinical data, underscores the potential of this compound to address unmet needs in this patient population. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of ROS1-targeted therapies.

References

A Comparative Safety Analysis of Taletrectinib and Entrectinib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the safety profiles of two prominent ROS1 and TRK inhibitors, supported by clinical trial data and experimental methodologies.

This guide provides a comprehensive comparison of the safety profiles of Taletrectinib and Entrectinib, two critical tyrosine kinase inhibitors (TKIs) targeting ROS1 and TRK fusion-positive cancers. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the adverse event profiles of these therapies is paramount for ongoing research, clinical decision-making, and the development of next-generation inhibitors. This document summarizes key safety data from clinical trials, outlines the methodologies used to assess safety, and visualizes the relevant biological pathways.

Executive Summary

This compound and Entrectinib are both potent inhibitors of ROS1 and TRK kinases, demonstrating significant efficacy in patients with corresponding genetic alterations. However, their safety profiles exhibit notable distinctions. This compound is a next-generation TKI designed for high selectivity and central nervous system (CNS) activity, with a potentially more favorable neurological safety profile due to its selectivity over TRKB.[1] Entrectinib, a broader spectrum inhibitor of TRKA/B/C, ROS1, and ALK, has a well-characterized safety profile that includes a higher incidence of certain neurological and cognitive adverse events.[2][3] This guide will delve into the specifics of these differences, supported by quantitative data from their respective clinical trial programs.

Comparative Safety Profiles: A Tabular Analysis

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in the clinical trial programs for this compound (pooled data from TRUST-I and TRUST-II trials) and Entrectinib (integrated data from STARTRK trials). This side-by-side comparison is intended to provide a clear, quantitative overview of their safety profiles.

Adverse Event CategoryThis compound (TRUST-I & TRUST-II Pooled Data)Entrectinib (STARTRK Integrated Analysis)
Gastrointestinal
Diarrhea63.2% (Grade ≥3: 2.1%)[4]26% (Grade ≥3: 2%)
Nausea47.2% (Grade ≥3: 1.5%)[4]28% (Grade ≥3: 1%)
Vomiting43.3% (Grade ≥3: 1.5%)[4]20% (Grade ≥3: 2%)
Constipation21.1% (Grade ≥3: 0%)[4]34% (Grade ≥3: 1%)
Neurological
Dizziness21.1% (Grade ≥3: 0.3%)[4]33% (Grade ≥3: 4%)
Dysgeusia (Taste Changes)10% (Any Grade)[5]36% (Grade ≥3: 0%)
Cognitive ImpairmentNot specified in pooled data23% (Grade ≥3: 4%)
ParesthesiaNot specified in pooled data29% (Grade ≥3: 1%)
Hepatotoxicity
Increased AST72.1% (Grade ≥3: 7.7%)[4]32% (Grade ≥3: 8%)
Increased ALT68.0% (Grade ≥3: 10.1%)[4]32% (Grade ≥3: 8%)
General
Fatigue/Asthenia20% (Any Grade)[6]46% (Grade ≥3: 5%)
EdemaNot specified in pooled data31% (Grade ≥3: 1%)
Musculoskeletal
Myalgia10% (Any Grade)[7]23% (Grade ≥3: 1%)
Skeletal Fractures3.4% (Grade ≥3: 1.4%)[8]11% (Grade ≥3: 2%)
Laboratory Abnormalities
Increased Creatine Phosphokinase (CPK)16.6% (Grade ≥3: 2.1%)[4]Not specified in integrated data
Decreased Neutrophils16.6% (Grade ≥3: 4.2%)[4]15% (Grade ≥3: 7%)
Anemia37.4% (Grade ≥3: 3.6%)[4]22% (Grade ≥3: 7%)

Detailed Experimental Protocols

The safety data presented in this guide were collected during the pivotal clinical trials for this compound (TRUST-I and TRUST-II) and Entrectinib (STARTRK series). The methodologies for safety assessment in these trials are crucial for interpreting the data accurately.

Safety Assessment in this compound Clinical Trials (TRUST-I & TRUST-II)

The safety of this compound was a key secondary endpoint in the TRUST-I and TRUST-II phase 2 trials.[9][10] The safety evaluation methods were consistent across these studies to allow for pooled analysis.[5]

  • Adverse Event Monitoring and Grading: Treatment-emergent adverse events (TEAEs) were monitored continuously throughout the trials. The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[6] The CTCAE provides a standardized grading scale (1-5) for AEs, ensuring consistent reporting and interpretation of toxicity data.[2][8][11][12]

  • Laboratory Monitoring: Hematology and blood chemistry panels, including liver function tests (ALT, AST, bilirubin) and serum creatine phosphokinase (CPK), were monitored at baseline, every two weeks for the first two months of treatment, and then monthly thereafter, or more frequently as clinically indicated.[7]

  • Cardiovascular Monitoring: Electrocardiograms (ECGs) and electrolytes were monitored at baseline and periodically during treatment to assess for QTc interval prolongation.[13]

  • Dose Modifications: The trial protocols included specific guidelines for dose interruption, reduction, or permanent discontinuation of this compound based on the severity and type of adverse reaction.[14]

Safety Assessment in Entrectinib Clinical Trials (STARTRK Series)

The safety of Entrectinib was assessed in an integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials.[15][16]

  • Adverse Event Monitoring and Grading: Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded using the CTCAE version 4.03.[7] An independent data and safety monitoring committee regularly reviewed safety data.[17]

  • Comprehensive Monitoring: Safety assessments included physical examinations, laboratory tests, and monitoring of AEs at clinic visits.[17] Special attention was given to monitoring for congestive heart failure, central nervous system effects, hepatotoxicity, hyperuricemia, and vision disorders.

  • Dose Adjustments: The study protocols for the STARTRK trials outlined specific criteria for dose modifications, including interruption and reduction, to manage treatment-related toxicities.[9][18]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the workflow for safety assessment, the following diagrams have been generated using the Graphviz DOT language.

ROS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand ROS1_Receptor ROS1 Receptor Tyrosine Kinase Ligand->ROS1_Receptor Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1_Receptor->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1_Receptor->PI3K_AKT_mTOR Activation JAK_STAT JAK-STAT Pathway ROS1_Receptor->JAK_STAT Activation Taletrectinib_Entrectinib This compound / Entrectinib Taletrectinib_Entrectinib->ROS1_Receptor Inhibition Cell_Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation JAK_STAT->Cell_Proliferation

Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound and Entrectinib.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Tyrosine Kinase (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binding & Dimerization RAS_MAPK RAS-MAPK Pathway TRK_Receptor->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT Activation PLC_gamma PLC-gamma Pathway TRK_Receptor->PLC_gamma Activation Taletrectinib_Entrectinib This compound / Entrectinib Taletrectinib_Entrectinib->TRK_Receptor Inhibition Neuronal_Survival Neuronal Survival, Growth, and Differentiation RAS_MAPK->Neuronal_Survival PI3K_AKT->Neuronal_Survival PLC_gamma->Neuronal_Survival

Caption: Overview of the TRK signaling pathway and its inhibition by this compound and Entrectinib.

Safety_Assessment_Workflow Patient_Enrollment Patient Enrollment (Baseline Assessment) Treatment_Initiation Treatment Initiation (this compound or Entrectinib) Patient_Enrollment->Treatment_Initiation AE_Monitoring Continuous Adverse Event (AE) Monitoring Treatment_Initiation->AE_Monitoring Lab_Monitoring Regular Laboratory Monitoring (Hematology, Chemistry, LFTs, CPK) Treatment_Initiation->Lab_Monitoring Cardiovascular_Monitoring Periodic ECG and Electrolyte Monitoring Treatment_Initiation->Cardiovascular_Monitoring AE_Grading AE Grading (CTCAE v4.03 or v5.0) AE_Monitoring->AE_Grading Lab_Monitoring->AE_Grading Cardiovascular_Monitoring->AE_Grading Dose_Modification Dose Modification Decision (Continue, Interrupt, Reduce, or Discontinue) AE_Grading->Dose_Modification Dose_Modification->AE_Monitoring Data_Analysis Safety Data Collection and Analysis Dose_Modification->Data_Analysis

Caption: Generalized workflow for safety assessment in the clinical trials of this compound and Entrectinib.

Conclusion

This comparative guide highlights the distinct safety profiles of this compound and Entrectinib. While both are effective targeted therapies, the differences in their adverse event profiles, particularly concerning neurological toxicities, are important considerations for the scientific and clinical communities. This compound's design for selectivity over TRKB appears to translate to a lower incidence of certain neurological side effects. The comprehensive monitoring and management strategies employed in their respective clinical trials underscore the commitment to patient safety in the development of these targeted agents. This information is intended to support further research and the informed development of future ROS1/TRK inhibitors with optimized safety and efficacy.

References

Assessing the Durability of Response: Taletrectinib vs. Crizotinib in ROS1-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted therapies for ROS1-rearranged non-small cell lung cancer (NSCLC) is evolving, with next-generation tyrosine kinase inhibitors (TKIs) demonstrating significant promise over first-generation agents. This guide provides an objective comparison of the durability of response to taletrectinib, a next-generation ROS1/NTRK TKI, and crizotinib, the first-generation TKI that established the efficacy of targeting ROS1 fusion proteins. This comparison is based on available clinical trial data, focusing on key efficacy metrics, experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy and Durability of Response

The following tables summarize the key quantitative data from pivotal clinical trials of this compound and crizotinib in patients with ROS1-positive NSCLC.

Table 1: Efficacy in TKI-Naïve ROS1-Positive NSCLC Patients
Efficacy MetricThis compound (TRUST-I & TRUST-II Pooled Analysis)Crizotinib (PROFILE 1001)
Objective Response Rate (ORR) 88.8% (95% CI, 82.8%-93.2%)[1]72% (95% CI, 58%-83%)[2]
Median Duration of Response (DoR) 44.2 months (95% CI, 30.4-Not Reached)[1]24.7 months (95% CI, 15.2–45.3)[2]
Median Progression-Free Survival (PFS) 45.6 months (95% CI, 29.0-Not Reached)[1]19.3 months (95% CI, 15.2–39.1)[2]
Median Overall Survival (OS) Not Reached (36-month OS rate: 66.3%)[1]51.4 months (95% CI, 29.3-Not Reached)[2]
Table 2: Efficacy of this compound in Crizotinib-Pretreated ROS1-Positive NSCLC Patients
Efficacy MetricThis compound (TRUST-I & TRUST-II Pooled Analysis)
Objective Response Rate (ORR) 53.4%[1]
Median Duration of Response (DoR) 16.6 months (95% CI, 10.6-27.3)[1]
Median Progression-Free Survival (PFS) 7.6 months (95% CI, 5.5-12.0)[3]
ORR in Patients with G2032R Mutation 66.7%[3]

Experimental Protocols

The data presented above are derived from key clinical trials for this compound and crizotinib. The methodologies for these studies are outlined below.

TRUST-I and TRUST-II (this compound)

The TRUST-I (NCT04395677) and TRUST-II (NCT04919811) are Phase 2, open-label, multicenter clinical trials evaluating the efficacy and safety of this compound in patients with advanced ROS1-positive NSCLC.[1][3]

  • Patient Population: The trials enrolled patients with locally advanced or metastatic ROS1-positive NSCLC. Key cohorts included patients who were TKI-naïve and those who had been previously treated with crizotinib.[1][3] ROS1 gene fusion status was confirmed locally.[1]

  • Treatment Regimen: Patients received this compound orally at a dose of 600 mg once daily in 21-day cycles.[1]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1 criteria.[3][4]

  • Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease control rate (DCR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and safety.[3][4] Intracranial ORR was also a key secondary endpoint.[4]

PROFILE 1001 (Crizotinib)

The PROFILE 1001 (NCT00585195) was a Phase 1, multicenter, single-arm study that included an expansion cohort for patients with ROS1-rearranged advanced NSCLC.[2][5]

  • Patient Population: The study enrolled patients with advanced NSCLC harboring ROS1 rearrangements.[2] ROS1 status was determined by fluorescence in situ hybridization (FISH) or reverse transcriptase-polymerase chain reaction (RT-PCR).[2] A significant portion of patients (80%) had received prior platinum-based chemotherapy for metastatic disease.[5]

  • Treatment Regimen: Patients were treated with crizotinib at a starting dose of 250 mg orally twice daily.[2][5]

  • Efficacy Outcome Measures: The primary efficacy outcome measures were ORR and DoR, assessed by an independent radiology review and investigators according to RECIST v1.0.[5]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways of this compound and crizotinib.

Taletrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_NTRK ROS1 / NTRK Fusion Proteins Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT, JAK/STAT) ROS1_NTRK->Downstream_Signaling Activates This compound This compound This compound->ROS1_NTRK Inhibits Cell_Proliferation Tumor Cell Proliferation, Survival, and Metastasis Downstream_Signaling->Cell_Proliferation Promotes

Caption: this compound inhibits ROS1 and NTRK fusion proteins, blocking downstream signaling pathways.

Crizotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs Receptor Tyrosine Kinases (ALK, ROS1, c-MET) Downstream_Signaling Downstream Signaling RTKs->Downstream_Signaling Activates Crizotinib Crizotinib Crizotinib->RTKs Inhibits Cell_Proliferation Tumor Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Crizotinib inhibits multiple receptor tyrosine kinases, including ALK, ROS1, and c-MET.

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative clinical trials discussed.

Clinical_Trial_Workflow cluster_treatment Treatment Arms Patient_Screening Patient Screening (Advanced ROS1+ NSCLC) Enrollment Enrollment & Baseline Assessment Patient_Screening->Enrollment Taletrectinib_Arm This compound Treatment Enrollment->Taletrectinib_Arm TKI-Naïve or Crizotinib-Pretreated Crizotinib_Arm Crizotinib Treatment Enrollment->Crizotinib_Arm TKI-Naïve Tumor_Assessment Tumor Assessment (RECIST Criteria) Taletrectinib_Arm->Tumor_Assessment Crizotinib_Arm->Tumor_Assessment Data_Analysis Data Analysis (ORR, DoR, PFS, OS, Safety) Tumor_Assessment->Data_Analysis

Caption: Generalized workflow for comparative clinical trials of this compound and crizotinib.

Concluding Remarks

The available data suggest that this compound demonstrates a more durable response compared to crizotinib in TKI-naïve ROS1-positive NSCLC, with a substantially longer median duration of response and progression-free survival.[1][2] Furthermore, this compound has shown significant activity in patients whose disease has progressed on crizotinib, including those with the G2032R resistance mutation, a common mechanism of resistance to crizotinib.[3][6] this compound is a next-generation ROS1 inhibitor that has also demonstrated robust intracranial activity.[1][6] An ongoing Phase 3 clinical trial is directly comparing this compound with crizotinib in the first-line setting, which will provide more definitive evidence on the comparative durability of response.[7] These findings position this compound as a potentially superior treatment option for patients with ROS1-rearranged NSCLC.

References

Taletrectinib: A Comparative Analysis of Kinase Selectivity for ROS1 Over TRKB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Taletrectinib's selectivity for the proto-oncogene tyrosine-protein kinase ROS1 over the tropomyosin receptor kinase B (TRKB). This compound is a next-generation, central nervous system (CNS)-active, ROS1 tyrosine kinase inhibitor (TKI) designed to improve efficacy, overcome resistance, and offer a better safety profile compared to earlier-generation inhibitors.[1][2][3] A key aspect of its design is its high selectivity for ROS1 over TRKB, which is linked to a more favorable profile regarding neurological adverse events.[4][5][6]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro biochemical kinase assays, demonstrating this compound's potency and selectivity compared to other ROS1 inhibitors. Lower IC50 values indicate greater potency.

CompoundROS1 (IC50, nM)TRKA (IC50, nM)TRKB (IC50, nM)TRKC (IC50, nM)ROS1 vs TRKB Selectivity (Fold)
This compound 0.07[7][8]1.26[7][8]1.47[7][8]0.18[7]~21x
Repotrectinib <0.05[8]0.53[8]<0.05[8]0.07[8]~1x
Entrectinib Data not specifiedInhibitor[9]Inhibitor[9]Inhibitor[9]Not specified, known TRK inhibitor
Crizotinib Data not specifiedNot a primary targetNot a primary targetNot a primary targetNot applicable

Note: The selectivity fold is calculated as (IC50 for TRKB) / (IC50 for ROS1). Data for Entrectinib and Crizotinib are provided for context as approved ROS1 TKIs, though their primary mechanism and selectivity profiles differ.

As the data indicates, this compound demonstrates a roughly 20-fold greater selectivity for ROS1 over TRKA and TRKB.[7][8] This contrasts sharply with a multi-kinase inhibitor like Repotrectinib, which potently inhibits ROS1 and TRK family kinases with similar potency.[8] This differential activity is clinically significant, as TRKB inhibition in the CNS is associated with a higher incidence of neurological adverse events such as dizziness, dysgeusia (taste disturbance), and paresthesias.[1][5][8] Clinical data from the TRUST-I and TRUST-II trials show that this compound is associated with a low incidence of these neurologic events.[5][10][11]

Experimental Protocols

The determination of kinase inhibitor selectivity and potency, as represented by the IC50 values, is typically conducted using biochemical kinase assays.

Objective: To measure the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the enzymatic activity of a specific kinase (e.g., ROS1, TRKB).

General Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized representation based on common industry practices, such as the ADP-Glo™ Kinase Assay.[12]

  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., ROS1, TRKB).

    • Kinase-specific substrate (peptide or protein).

    • Adenosine triphosphate (ATP).

    • Test inhibitor (this compound) serially diluted to various concentrations.

    • Assay buffer (containing cofactors like MgCl2).

    • Luminescence-based detection reagents (e.g., ADP-Glo™ reagents).

    • Multi-well assay plates (e.g., 384-well).

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • The test inhibitor is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.[12] This allows the inhibitor to bind to the kinase.

    • The kinase reaction is initiated by adding a mixture of the specific substrate and ATP. The concentration of ATP is often set at or near its Michaelis-Menten constant (Km) to reflect physiological conditions.[12]

    • The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at a controlled temperature. During this time, the active kinase transfers a phosphate group from ATP to its substrate, generating adenosine diphosphate (ADP).

    • The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced. In the ADP-Glo™ system, remaining ATP is first depleted, and then the ADP is converted back into a detectable ATP signal via a luciferase-luciferin reaction.[12]

    • The resulting luminescence is measured using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • The luminescence readings are plotted against the inhibitor concentrations.

    • A dose-response curve is generated using non-linear regression analysis.

    • The IC50 value is calculated from this curve, representing the concentration at which the inhibitor reduces the kinase's enzymatic activity by 50%.

Note: Radiometric assays, which measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, are also considered a gold standard for kinase profiling and yield similar data.[13][14]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

ROS1_Signaling_Pathway ROS1 ROS1 Fusion Protein (Constitutively Active) PTPN11 SHP-2 (PTPN11) ROS1->PTPN11 STAT3 STAT3 ROS1->STAT3 PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS Nucleus Nucleus STAT3->Nucleus AKT AKT PI3K->AKT MAPK MAPK/ERK RAS->MAPK AKT->Nucleus MAPK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Activated ROS1 fusion proteins trigger multiple downstream oncogenic pathways.[9][15][16]

TRKB_Signaling_Pathway BDNF BDNF (Ligand) TRKB TRKB Receptor BDNF->TRKB Binds & Activates PLCg PLCγ TRKB->PLCg PI3K PI3K TRKB->PI3K Shc Shc/Grb2 TRKB->Shc PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK Ras/MAPK Shc->MAPK Nucleus Nucleus AKT->Nucleus MAPK->Nucleus PKC->Nucleus Plasticity Neuronal Survival, Synaptic Plasticity Nucleus->Plasticity

Caption: The TRKB signaling pathway is crucial for neuronal function and survival.[17][18][19]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor Serial Dilution of this compound Incubation 1. Pre-incubation (Kinase + Inhibitor) Inhibitor->Incubation Enzyme Kinase (ROS1 or TRKB) Enzyme->Incubation Reaction 2. Add ATP + Substrate (Initiate Reaction) Incubation->Reaction Detection 3. Measure ADP Production (e.g., Luminescence) Reaction->Detection Analysis 4. Generate Dose-Response Curve & Calculate IC50 Detection->Analysis

Caption: General workflow for a biochemical kinase inhibition assay to determine IC50 values.

References

Safety Operating Guide

Navigating the Safe Disposal of Taletrectinib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of investigational new drugs like taletrectinib is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures not only mitigates risks to personnel and the environment but also ensures the integrity of ongoing research. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.[1]

Standard Operating Procedure for this compound Disposal

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[1][2]

1. Personal Protective Equipment (PPE) and Safety Precautions: Before beginning any disposal procedures, ensure all personnel are equipped with the following PPE:

  • Safety goggles with side-shields[1]

  • Protective gloves[1]

  • Laboratory coat

  • A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]

All handling of this compound waste should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with non-hazardous laboratory trash.

  • All materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, must be collected as hazardous waste.[3][4]

  • Select a dedicated, compatible hazardous waste container that is in good condition and has a secure lid.[2][4] The container should be clearly labeled.

3. Labeling of Hazardous Waste: Proper labeling is crucial for regulatory compliance and safe handling by waste management personnel. The hazardous waste label should include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound" (avoiding abbreviations)[2]

  • The concentration and quantity of the waste

  • The name of the Principal Investigator (PI) and the laboratory location (building and room number)[2]

  • A contact phone number for the research team[2]

4. Storage of this compound Waste:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]

  • The SAA should be located at or near the point of waste generation and should be registered with your institution's EHS department.[2][5]

  • Ensure that the storage area is secure and that incompatible wastes are segregated.[4]

5. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [4][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] You will likely need to submit a chemical waste disposal request form.[2]

  • Follow your institution's specific procedures for waste pickup and documentation.

Quantitative Data Summary

While specific quantitative data for this compound disposal (e.g., inactivation concentrations) are not publicly available, the following table summarizes key hazard information from the Safety Data Sheet.

Hazard ClassificationDescriptionPrecautionary Statement
Acute toxicity, oral (Category 4)Harmful if swallowed.H302
Skin corrosion/irritation (Category 2)Causes skin irritation.H315
Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.H319
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)May cause respiratory irritation.H335

Data sourced from the this compound Safety Data Sheet.[1]

Experimental Protocols

Detailed experimental protocols for the chemical inactivation of this compound are not provided in the available safety and handling literature. The standard and recommended procedure is to dispose of it as hazardous chemical waste through a licensed disposal vendor, which typically involves incineration.[2][7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate this compound Waste A->B C Step 3: Use a Designated & Compatible Waste Container B->C D Step 4: Label Container as 'Hazardous Waste' C->D E Step 5: Store in Satellite Accumulation Area (SAA) D->E F Step 6: Contact Environmental Health & Safety (EHS) E->F G Step 7: Schedule Waste Pickup F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.